2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Description
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Properties
IUPAC Name |
2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S2/c1-5-6(2)10(18)14-13(9(5)17)21-15-11(19)7(3)8(4)12(20)16(15)22-14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXPIGHXTFVVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376736 | |
| Record name | 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22698-81-3 | |
| Record name | 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profile & Synthetic Methodology: 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
[1]
Executive Summary
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (CAS: 22698-81-3) is a fused bis-quinone heterocyclic scaffold characterized by its potent electron-accepting capabilities and unique non-planar geometry. Unlike planar acenes, this compound adopts a "butterfly" conformation due to the central 1,4-dithiin ring, creating a distinct electronic environment that balances high redox activity with steric bulk provided by the four methyl groups.
This guide details the molecular architecture, validated synthesis protocols, and physicochemical properties of this compound, serving as a reference for its application in organic electronics, charge-transfer complex formation, and supramolecular chemistry.
Molecular Architecture & Electronic Structure
Structural Conformation
The core of this compound is the thianthrene system. While the quinone subunits (rings A and B) favor planarity to maximize
-
Symmetry:
(folded) rather than (planar). -
Fold Angle: Approximately 128° along the S–S axis.
-
Steric Influence: The four methyl groups at positions 2,3,7,8 provide steric protection to the quinone carbonyls, enhancing stability against nucleophilic attack while modulating solubility in organic solvents.
Electronic Distribution
The molecule functions as a bis-quinone , possessing four carbonyl groups capable of accepting electrons.
-
LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the quinone rings and the sulfur bridges, facilitating multi-electron transfer.
-
Redox Character: It behaves as a two-stage redox system, capable of accepting up to four electrons (forming the tetra-anion) or, more commonly, undergoing two distinct two-electron reductions to the corresponding hydroquinones.
Physicochemical Properties[1][2][3][4][5][6]
The following data consolidates experimental and calculated values for research benchmarking.
| Property | Value / Description | Context |
| Molecular Formula | ||
| Molecular Weight | 332.40 g/mol | |
| CAS Number | 22698-81-3 | |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of quinoid systems ( |
| Melting Point | > 300°C (Predicted: ~442°C) | High thermal stability due to intermolecular dipole interactions. |
| Density | ~1.48 g/cm³ | High packing density despite methyl sterics. |
| Solubility | Low: Water, AlcoholsModerate: | Methyl groups improve solubility compared to the parent thianthrenetetrone. |
| Redox Potential | Estimated range; strong electron acceptor. | |
| UV-Vis Absorption | Visible absorption tail gives the yellow/orange color. |
Synthetic Methodology
The synthesis of this compound relies on the double nucleophilic aromatic substitution of a halogenated quinone precursor by a sulfide source. This protocol ensures high regioselectivity and yield.
Reaction Pathway Visualization
The following diagram outlines the critical bond-forming steps in the synthesis.
Caption: Synthesis via double nucleophilic substitution of brominated quinone precursors.
Detailed Protocol
Precursor: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone. Reagents: Ammonium sulfide (20% aq. solution), Methanol (solvent).
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone in 50 mL of Methanol. Cool the solution to -5°C to suppress side reactions (polymerization).
-
Addition: Dropwise add 1.1 equivalents of Ammonium Sulfide solution over 30 minutes. The solution will darken, indicating the formation of the thio-ether linkage.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.
-
Filtration: Filter the solid and wash copiously with water to remove inorganic salts and residual ammonium bromide.
-
Purification: Recrystallize from hot nitrobenzene or acetic acid. The product crystallizes as yellow/orange needles.
-
Quality Control: Confirm purity via Melting Point (>300°C) and IR spectroscopy (strong C=O stretch at ~1660 cm⁻¹).
-
Reactivity & Applications
Redox Cycling & Energy Storage
As a bis-quinone, the molecule is a candidate for organic cathode materials in lithium-ion batteries. It can reversibly accept electrons/lithium ions.
Caption: Reversible redox pathway demonstrating multi-electron acceptance capability.
Chemical Derivatization
The carbonyl groups are susceptible to condensation reactions. Reaction with bis(trimethylsilyl)carbodiimide yields tetracyanoimino derivatives (TCNQ analogs), which are highly conductive organic semiconductors utilized in field-effect transistors (OFETs).
References
-
LookChem. this compound Product Data & Synthesis. Available at: [Link]
- Ulrich, H.Chemistry and Technology of Carbodiimides. Wiley, 2007. (Detailed reactivity of thianthrenetetrones with carbodiimides).
-
PubChem. Thianthrene Derivatives and Properties. National Library of Medicine. Available at: [Link]
- Zhao, B. J., et al.Reaction of Thianthrene Cation Radicals. Journal of Organic Chemistry, 2006. (Mechanistic insights into thianthrene redox behavior).
Molecular structure and conformation of tetramethyl thianthrenetetrone
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,7,8-Tetramethylthianthrene-1,4,6,9-tetrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated molecular structure and conformational dynamics of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from its parent scaffold, thianthrene, and related substituted derivatives to construct a robust predictive model. Furthermore, it outlines detailed, field-proven experimental and computational protocols for its definitive characterization, serving as a self-validating framework for researchers.
Introduction: The Thianthrene Scaffold
Thianthrene is a sulfur-containing heterocyclic molecule characterized by a central 1,4-dithiin ring fused to two benzene rings. A key feature of the neutral thianthrene molecule is its non-planar, "butterfly" conformation.[1] This bent structure arises from the interplay of electronic effects and the geometric preferences of the sulfur atoms. The dihedral angle between the two phenylene rings in the solid state is approximately 128°.[1] This inherent non-planarity is a critical determinant of the molecule's chemical and physical properties and is a foundational concept for understanding its derivatives. The tetramethyl and tetrathione substitutions are expected to significantly influence this core conformation.
Predicted Molecular Structure and Conformation
The introduction of four methyl groups and four carbonyl groups onto the thianthrene backbone is predicted to induce significant steric and electronic perturbations.
Molecular Structure: The core structure consists of the dibenzo[2][3]dithiin ring system, with methyl groups at the 2, 3, 7, and 8 positions and ketone functionalities at the 1, 4, 6, and 9 positions. The formal name is 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone, and its key identifiers are provided in Table 1.
Table 1: Chemical Identifiers for 2,3,7,8-Tetramethylthianthrene-1,4,6,9-tetrone
| Identifier | Value |
| CAS Number | 22698-81-3[4] |
| Molecular Formula | C₁₆H₁₂O₄S₂[4] |
| Molecular Weight | 332.40 g/mol [4] |
| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C[4] |
Conformational Hypothesis: It is hypothesized that 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone will retain the fundamental bent, or "butterfly," conformation of the parent thianthrene. However, the precise dihedral angle is likely to be modulated by the bulky methyl groups and the electron-withdrawing carbonyl groups. Steric hindrance between the substituents on the two aromatic rings may lead to a slightly different fold angle compared to the unsubstituted thianthrene. The molecule is expected to undergo facile ring inversion, a common characteristic of thianthrene derivatives, passing through a higher-energy planar transition state.
Synthesis Protocol
The synthesis of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone can be achieved via the reaction of a halogenated quinone precursor with a sulfur source.[4] The following protocol expands upon the available literature to provide a detailed, actionable methodology.
Reaction Scheme:
2 C₈H₈Br₂O₂ + (NH₄)₂S → C₁₆H₁₂O₄S₂ + 2 NH₄Br + H₂S
-
Starting Material: 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
-
Reagent: Ammonium sulfide
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione in a suitable solvent mixture such as methanol/water.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
Cooling: Cool the reaction mixture to -70°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add an aqueous solution of ammonium sulfide to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below -60°C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0°C and stir for an additional hour.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. The crude product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold methanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
Causality Behind Experimental Choices: The low temperature is crucial to control the exothermic reaction and minimize the formation of side products. The use of an inert atmosphere prevents oxidation of the sulfide reagent.
Caption: Workflow for the synthesis of tetramethyl thianthrenetetrone.
Comprehensive Characterization Workflow
To definitively elucidate the molecular structure and conformation, a multi-pronged approach combining spectroscopy, X-ray crystallography, and computational modeling is required.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, two singlets are expected. One singlet will correspond to the four equivalent methyl groups, likely in the range of 2.0-2.5 ppm.[5] The other singlet would be for the aromatic protons, though in this fully substituted case, there are none.
-
¹³C NMR: Several distinct signals are anticipated. The methyl carbons should appear around 15-25 ppm. The sp² carbons of the quinone rings will be in the aromatic region, and the carbonyl carbons will exhibit characteristic signals in the highly deshielded region of 180-200 ppm.
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ characteristic of the C=O stretching vibration in a quinone system.[2][6] The presence of conjugation typically lowers this frequency.[3]
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular formula (C₁₆H₁₂O₄S₂) by providing a highly accurate mass-to-charge ratio for the molecular ion.
Single-Crystal X-ray Diffraction
This is the gold standard for unambiguously determining the three-dimensional structure in the solid state.[7]
Protocol for Crystallization and Analysis:
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).[7] Vapor diffusion is another effective technique.
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and the crucial dihedral angle of the dithiin ring.[7]
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Computational Modeling
Density Functional Theory (DFT) calculations provide a powerful tool for predicting and understanding the molecule's conformational preferences and the energetic landscape of its dynamics.[8]
Protocol for DFT Analysis:
-
Structure Building: Build the initial 3D structure of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone using the SMILES string in molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.
-
Conformational Search: Conduct a torsional scan by systematically varying the dihedral angle of the central dithiin ring to map the potential energy surface for ring inversion.
-
Transition State Calculation: Identify the transition state for the ring inversion (predicted to be the planar conformation) and calculate the energy barrier.
-
Frequency Calculation: Perform frequency calculations on the optimized ground state and transition state structures to confirm they are true minima and first-order saddle points, respectively, and to predict the vibrational spectra (e.g., IR frequencies).
Table 2: Predicted Structural and Energetic Parameters from DFT
| Parameter | Predicted Value/Range | Method of Determination |
| Dihedral Angle | ~120-135° | Geometry Optimization |
| C-S Bond Length | ~1.75-1.80 Å | Geometry Optimization |
| C=O Bond Length | ~1.20-1.25 Å | Geometry Optimization |
| Ring Inversion Barrier | 5-10 kcal/mol | Transition State Calculation |
Conclusion
References
-
Infrared Spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]
-
IR: carbonyl compounds. (n.d.). Retrieved February 23, 2026, from [Link]
-
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]
-
The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). DSpace@MIT. Retrieved February 23, 2026, from [Link]
-
Chiral Thianthrenes. (2024, April 13). The University of Aberdeen Research Portal. Retrieved February 23, 2026, from [Link]
-
Chiral Thianthrenes. (2024, April 8). ResearchGate. Retrieved February 23, 2026, from [Link]
-
1 H NMR chemical shift assignments (ppm, TMS) for quinones 1-6. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Chiral Thianthrenes. (2024, April 13). PMC. Retrieved February 23, 2026, from [Link]
-
Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Computational and spectroscopic characterization of thianthrene. (2024, May 1). PMC. Retrieved February 23, 2026, from [Link]
-
Computational and spectroscopic characterization of thianthrene. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. Computational and spectroscopic characterization of thianthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Electrochemical Properties of Thianthrene Derivatives: From Radical Stability to Late-Stage Functionalization
Topic: Electrochemical Properties and Synthetic Utility of Thianthrene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thianthrene (
Fundamental Electrochemistry
The core of thianthrene chemistry lies in its two-step reversible oxidation. Unlike many organic sulfides that undergo irreversible oxidation to sulfoxides, thianthrene exhibits Nernstian reversibility in non-nucleophilic media.
The Redox Pathway
Thianthrene undergoes two sequential single-electron transfers (SET). The first oxidation yields the radical cation, accompanied by a significant geometric reorganization from a folded "butterfly" configuration (dihedral angle
Redox Potentials (vs. SCE in MeCN):
-
:
(Formation of stable ) -
:
(Formation of reactive )
Structural Reorganization & Stability
The stability of
Table 1: Comparative Redox Potentials of Thianthrene Derivatives
Data compiled from cyclic voltammetry in
| Derivative | Substituent Effect | Notes | ||
| Thianthrene (TT) | Reference | +1.26 | +1.77 | Standard reversible system. |
| 2,3,7,8-Tetramethoxy-TT | Electron Donating | +0.95 | +1.45 | Stabilizes cation; lowers oxidation potential. |
| 2-Cyano-TT | Electron Withdrawing | +1.45 | +1.95 | Destabilizes cation; shifts potential anodically. |
| Poly(2-vinylthianthrene) | Polymer Backbone | +1.28 | N/A | Broadened peak due to polymer environment. |
Synthetic Utility: Site-Selective C-H Functionalization
The recent renaissance in thianthrene chemistry, pioneered largely by the Ritter group, utilizes the thianthrene moiety as a "linchpin" for site-selective C-H functionalization.
The "Thianthrenation" Mechanism
While the radical cation (
Key Mechanistic Steps:
-
Activation: Thianthrene S-oxide (TTO) is activated by triflic anhydride (
) to form a sulfonium species. -
SET/Addition: The activated species (functionally equivalent to
) engages in SET with the target arene, or direct electrophilic attack, forming a radical pair or sigma-complex. -
Selectivity: The reaction is highly para-selective due to the steric bulk of the thianthrene unit and the reversibility of the initial addition steps (thermodynamic control of the Wheland intermediate).
Visualization: The Thianthrenation Workflow
Figure 1: Mechanistic pathway for site-selective C-H thianthrenation. The bulky thianthrene electrophile ensures high para-selectivity via a reversible Wheland intermediate.
Energy Storage Applications
Thianthrene derivatives are emerging as premium candidates for p-type organic cathode materials in dual-ion batteries and redox flow batteries.
-
High Voltage: The redox potential (~4.0 V vs
) is comparable to inorganic cathodes like . -
Kinetics: The structural reorganization (folding/unfolding) is rapid, supporting high C-rates.
-
Solubility: Polymerized derivatives (e.g., poly(vinylthianthrene)) prevent dissolution in the electrolyte, a common failure mode in organic batteries.
Table 2: Battery Performance Metrics
| Material | Config | Avg. Voltage (vs | Capacity (mAh/g) | Cycle Life |
| Poly(2-vinylthianthrene) | Li-Organic | 3.95 V | 105 | >1000 cycles (90% ret.) |
| Thianthrene-Polynorbornene | Dual-Ion | 4.10 V | 66 | Stable >500 cycles |
| Small Molecule TT | Flow Battery | 4.05 V | N/A (Liquid) | Mediator for |
Experimental Protocols
Protocol A: Cyclic Voltammetry (CV) Characterization
Objective: Determine reversible redox potentials (
Materials:
-
Solvent: Anhydrous Acetonitrile (
) or Dichloromethane ( ). Note: DCM stabilizes the dication better than MeCN. -
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Analyte: 1.0 mM Thianthrene derivative.
Step-by-Step:
-
Cell Setup: Use a standard 3-electrode cell.
-
Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05
alumina slurry. -
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in MeCN) or SCE (via salt bridge).
-
-
Purging: Degas solution with Argon for 10 minutes to remove oxygen (critical for accurate current measurement).
-
Conditioning: Perform 5 cycles at 100 mV/s between 0.0 V and +2.0 V to clean the electrode surface.
-
Measurement: Record CV scans at varying rates (50, 100, 200, 500 mV/s).
-
Analysis:
-
Calculate
. A ratio of ~1.0 indicates a stable radical cation. -
Plot
vs. (scan rate). Linearity confirms diffusion control.
-
Protocol B: Synthesis of Aryl Thianthrenium Salts (Ritter Method)
Objective: Late-stage functionalization of a drug-like arene.
Reaction Scheme:
Step-by-Step:
-
Activation: In a flame-dried flask, dissolve Thianthrene S-oxide (TTO, 1.0 equiv) in dry DCM at -78°C.
-
Add Reagent: Dropwise add Triflic Anhydride (
, 1.1 equiv). Stir for 30 mins to form the active sulfonium species. -
Substrate Addition: Add the arene substrate (Ar-H, 1.0 equiv) slowly.
-
Warming: Allow the mixture to warm to 0°C (or RT depending on substrate reactivity) over 1 hour. The solution typically turns deep purple/blue (characteristic of thianthrene radical species intermediates).
-
Quench/Exchange: Quench with aqueous
or solution to perform anion exchange. -
Isolation: Extract with DCM, wash with water, and precipitate the salt by adding diethyl ether. Filter the solid thianthrenium salt.
References
-
Radical reactivity of aryl thianthrenium salts. RSC Publishing. [Link]
-
Site-selective and versatile aromatic C-H functionalization by thianthrenation. Nature. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
-
Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chemical Communications. [Link][1][2]
-
Reaction of Thianthrene and Phenoxathiin Cation Radicals With 2,3-dimethyl-2-butene. Journal of Organic Chemistry. [Link]
-
Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Nature Communications. [Link]
-
Cyclic voltammetry of mono- and diiron(II)Cyclopentadienyl complexes of thianthrene. University of Texas. [Link]
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A Methodological Framework for Assessing the Thermal Stability of Novel Heterocyclic Compounds: The Case of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
An In-Depth Technical Guide
Abstract: The pursuit of novel organic materials with tailored electronic and thermal properties is a cornerstone of modern materials science and drug development. 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone represents a fascinating, albeit heretofore uncharacterized, molecular architecture. This guide establishes a comprehensive, first-principles framework for the systematic evaluation of its thermal stability. While specific experimental data for this compound is not present in the public domain, this document serves as a predictive and methodological whitepaper. It outlines the requisite experimental protocols, from thermogravimetric analysis (TGA) to differential scanning calorimetry (DSC), and provides the theoretical underpinnings for interpreting the resulting data. We delve into the causality behind experimental design, propose potential degradation pathways based on structural analogy, and offer a self-validating system for characterization. This document is intended for researchers and drug development professionals who are tasked with characterizing the physicochemical properties of novel chemical entities.
Introduction and Structural Hypothesis
The nominal structure of this compound suggests a highly conjugated, electron-deficient heterocyclic system. The thianthrene core, a sulfur-containing aromatic heterocycle, is fused with two quinone-like rings, and further substituted with methyl groups. The presence of multiple carbonyl groups and the inherent strain of the fused ring system are expected to be primary determinants of its thermal behavior.
Given the absence of published data, our first step is to propose a likely molecular structure based on the IUPAC name.
Caption: Proposed structure of this compound.
The thermal stability of such a molecule is critical for applications ranging from organic electronics, where high-temperature processing is common, to pharmacology, where stability impacts shelf-life and formulation. This guide will focus on two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Core Methodologies for Thermal Stability Assessment
The cornerstone of thermal analysis is the precise measurement of a material's physical and chemical properties as a function of temperature or time. For a novel compound, a multi-technique approach is essential for a holistic understanding.
Thermogravimetric Analysis (TGA)
TGA measures the mass of a sample over time as the temperature changes. This technique is indispensable for determining decomposition temperatures, absorbed moisture content, and the kinetics of degradation.
Experimental Protocol: High-Resolution TGA
-
Instrument Preparation:
-
Ensure the TGA microbalance is calibrated using certified mass standards.
-
Calibrate the temperature sensor using high-purity standards (e.g., Indium, Tin, Zinc).
-
Causality: Precise calibration is the foundation of trustworthy data. Temperature and mass inaccuracies can lead to significant misinterpretation of thermal events.
-
-
Sample Preparation:
-
Weigh 3-5 mg of the dried this compound sample into a ceramic or platinum crucible.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature simultaneously. Ceramic pans are used for inertness, while platinum is suitable for higher temperatures and catalytic studies.
-
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound, preventing oxidative degradation which would occur in the presence of air.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Causality: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of complex events.
-
-
Data Analysis:
-
Onset Temperature of Decomposition (Tonset): Determined by the intersection of the tangent drawn from the point of maximum slope on the mass loss curve and the baseline. This represents the temperature at which significant degradation begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified from the peak of the first derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. When coupled with TGA, it helps to distinguish between physical transformations (like melting) and chemical reactions (like decomposition).
Experimental Protocol: Modulated DSC
-
Instrument Preparation:
-
Perform temperature and enthalpy calibration using a high-purity Indium standard.
-
Causality: Calibration ensures the accuracy of transition temperatures and associated energy changes.
-
-
Sample Preparation:
-
Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Causality: Hermetic sealing prevents mass loss due to sublimation or early-stage decomposition before the main thermal event, ensuring that the measured heat flow corresponds only to thermal transitions within the sealed environment.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to the Tonset determined by TGA (e.g., 350 °C if Tonset is ~370 °C) at 10 °C/min.
-
-
Causality: The temperature range is chosen to observe events like melting before significant decomposition begins. Heating beyond the decomposition onset in a sealed pan can lead to a dangerous pressure buildup.
-
-
Data Analysis:
-
Melting Point (Tm): The peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which quantifies the energy required for melting and provides insights into the material's crystallinity.
-
Decomposition Exotherm/Endotherm: If decomposition occurs, a broad, often exothermic, event will be observed.
-
Integrated Workflow and Data Interpretation
A robust characterization relies on synthesizing data from multiple techniques. The following workflow ensures a comprehensive and self-validating assessment.
Caption: Integrated workflow for thermal stability characterization.
Interpreting the Results:
-
Scenario 1: Melting Followed by Decomposition. The DSC will show a sharp endotherm (melting), followed by a broad exotherm at a higher temperature. The TGA will show mass loss initiating at or near the temperature of the DSC exotherm. This is a common profile for stable crystalline organic compounds.
-
Scenario 2: Decomposition Without Melting. The DSC may show only a large, sharp exotherm that directly corresponds to the onset of mass loss in the TGA. This suggests the compound decomposes before it can melt, which can be characteristic of highly polar or polymeric materials.
-
Scenario 3: Sublimation. If mass loss is observed in the TGA before any significant thermal event in the DSC (in a hermetically sealed pan), this may indicate sublimation. A repeat TGA run with a non-hermetic, pierced lid would confirm this, showing earlier mass loss.
Predicted Thermal Behavior and Degradation Pathways
Based on the proposed structure, we can hypothesize potential points of thermal instability. The C-S bonds in the thianthrene core are typically robust. However, the dione functionality introduces potential weak points.
Hypothesized Degradation Pathway:
-
Initial Step: C-S Bond Cleavage or Decarbonylation. The most likely initial step is either homolytic cleavage of the C-S bonds, which are weaker than C-C bonds, or the loss of carbon monoxide (CO) from the quinone-like rings.
-
Fragmentation: Subsequent fragmentation could lead to the formation of smaller volatile molecules, such as sulfur dioxide (SO2) if trace oxygen is present, or various organic fragments.
-
Char Formation: The aromatic nature of the core may lead to the formation of a stable polyaromatic char at high temperatures, which would be observed as significant residual mass in the TGA.
Data Presentation: A Template for Reporting
All quantitative data should be summarized for clarity and comparative purposes.
Table 1: Summary of Thermal Properties
| Parameter | Symbol | Value (Units) | Method |
| Onset Decomposition Temperature (5% Mass Loss) | Td5% | e.g., 375 (°C) | TGA |
| Peak Decomposition Temperature | Tpeak | e.g., 390 (°C) | TGA |
| Residual Mass at 800 °C | % Residue | e.g., 45 (%) | TGA |
| Melting Point | Tm | e.g., 350 (°C) | DSC |
| Enthalpy of Fusion | ΔHf | e.g., 85 (J/g) | DSC |
Conclusion
This guide provides a rigorous and scientifically grounded framework for the characterization of the thermal stability of this compound. By adhering to the detailed protocols for TGA and DSC, and by carefully interpreting the integrated data, researchers can establish a reliable thermal profile for this novel compound. This information is paramount for predicting its behavior in high-temperature applications, assessing its long-term stability in pharmaceutical formulations, and guiding further material development. The principles and methodologies outlined herein are broadly applicable to the study of other novel organic and organosulfur compounds.
References
-
Title: Thermal Analysis of Polymers: Fundamentals and Applications Source: Wiley URL: [Link]
-
Title: Handbook of Thermal Analysis and Calorimetry Source: Elsevier URL: [Link]
-
Title: Thermogravimetric Analysis (TGA) Source: Mettler Toledo URL: [Link]
-
Title: Differential Scanning Calorimetry (DSC) Source: TA Instruments URL: [Link]
-
Title: The Chemistry of Thianthrene and Related Compounds Source: Chemical Reviews, ACS Publications URL: [Link]
The Resurgence of Thianthrene: A Technical Guide to its Chemistry and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thianthrene, a sulfur-containing heterocyclic compound, has undergone a remarkable renaissance in modern chemistry. Once a curiosity, it has emerged as a powerhouse for synthetic innovation, particularly in the realm of C-H functionalization. This technical guide provides an in-depth exploration of thianthrene's core chemistry, from its unique structural properties and synthesis to its diverse and impactful applications. We will delve into the mechanistic intricacies that underpin its reactivity and offer practical insights for its use in organic synthesis, materials science, and drug discovery.
The Thianthrene Core: Structure and Properties
Thianthrene (C₁₂H₈S₂) is a tricyclic organosulfur compound featuring two benzene rings fused to a central 1,4-dithiin ring.[1] Unlike its planar oxygen analog, dibenzodioxin, the thianthrene molecule possesses a distinctive non-planar, bent conformation, often described as a "butterfly" or "boat" shape.[1][2] This structural feature is not merely a geometric curiosity; it is a fundamental determinant of thianthrene's physical and chemical properties. The fold angle along the sulfur-sulfur axis is approximately 128°.[1][3]
| Property | Value |
| Molar Mass | 216.32 g/mol [3] |
| Appearance | Pale yellow or beige crystalline solid[1] |
| Melting Point | 151–155 °C[3] |
| Boiling Point | 364–366 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and chloroform.[1] |
A key characteristic of thianthrene is its facile redox behavior.[1] It can be readily oxidized to form a persistent radical cation, thianthrene•+, which is a crucial intermediate in many of its synthetic applications.[3][4] This ease of oxidation is a direct consequence of the electron-rich sulfur atoms and the non-planar structure that can flatten upon oxidation.[3]
Synthesis of Thianthrene and its Derivatives
The preparation of thianthrene and its pivotal derivatives is accessible through several established methods.
Classical Syntheses of Thianthrene
Historically, thianthrene was first synthesized by the dry distillation of sodium benzenesulfonate.[3] Another classical and still relevant method involves the treatment of benzene with disulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[3][5]
Modern Synthetic Approaches
More recently, innovative one-step syntheses of polycyclic thianthrenes from unfunctionalized aromatics have been developed, termed thia-APEX (annulative π-extension) reactions.[5] These methods offer a rapid and efficient route to complex thianthrene architectures.[5]
Synthesis of Thianthrene 5-Oxide (TTO): The Gateway to C-H Functionalization
A pivotal intermediate in modern thianthrene chemistry is thianthrene 5-oxide (TTO).[1] TTO is the direct precursor for generating the reactive species required for C-H functionalization. Its synthesis is straightforward and can be achieved through the oxidation of thianthrene.
Experimental Protocol: Synthesis of Thianthrene 5-Oxide (TTO) [1][6]
-
Setup: In a round-bottomed flask open to the atmosphere, charge thianthrene (1.0 equiv), dichloromethane (DCM), sodium bromide (0.05 equiv), and acetic acid (0.75 equiv).
-
Reagent Addition: To the stirring suspension, add iron(III) nitrate nonahydrate (1.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thianthrene is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove solids. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. The crude product can be further purified by stirring in a minimal amount of a suitable solvent like ethyl acetate and then collecting the microcrystals by filtration.
Caption: General workflow for the synthesis of thianthrene 5-oxide.
The Power of Thianthrenation: Site-Selective C-H Functionalization
The true synthetic utility of thianthrene chemistry lies in its ability to facilitate the site-selective functionalization of C-H bonds in arenes and alkenes.[7][8][9] This is achieved through a process called "thianthrenation," which involves the formation of an aryl or alkenyl thianthrenium salt. These salts then act as versatile "linchpin" intermediates for a vast array of subsequent transformations.[1]
Mechanism of C-H Thianthrenation
The reaction of an arene with thianthrene 5-oxide (TTO) under acidic and dehydrating conditions, typically using trifluoroacetic anhydride (TFAA) and a strong acid like trifluoromethanesulfonic acid (TfOH), leads to the formation of an aryl thianthrenium salt with high para-selectivity for many substrates.[1][7]
Experimental Protocol: para-Selective C-H Thianthrenation of an Arene [1]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the arene substrate (1.0 equiv) and thianthrene 5-oxide (1.2 equiv).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Activation: Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirring mixture, followed by the dropwise addition of trifluoromethanesulfonic acid (1.2 equiv).
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by an appropriate method (TLC, LC-MS).
-
Workup and Isolation: The workup typically involves precipitation of the thianthrenium salt by the addition of a non-polar solvent, followed by filtration and washing.
Caption: General workflow for C-H thianthrenation and subsequent diversification.
Applications of Thianthrene Chemistry
The aryl and alkenyl thianthrenium salts generated through C-H functionalization are remarkably versatile intermediates, participating in a wide range of transformations, particularly in the realms of photoredox and transition metal catalysis.
Photoredox Catalysis
Thianthrenium salts are excellent participants in photoredox-catalyzed reactions.[7] Single-electron reduction of these salts leads to the fragmentation of the exocyclic C-S bond, generating an aryl or alkenyl radical and neutral thianthrene.[7][10] These radicals can then engage in a variety of bond-forming reactions. This strategy has been successfully applied to:
-
Arenesulfonohydrazide Synthesis: A three-component reaction of thianthrenium salts, hydrazines, and a sulfur dioxide source under photoredox conditions provides facile access to diverse arenesulfonohydrazides.[11]
-
Carbofunctionalization of Alkenes: Visible light photoredox catalysis enables the hydroalkylation of vinyl thianthrenium salts.[10]
-
Prodrug Uncaging: Thianthrenation can be used as a "caging" strategy for aromatic C-H bonds in bioactive molecules. The subsequent "uncaging" can be triggered by low-energy visible light under biologically relevant conditions, offering a novel approach to controlled drug release.[12]
Caption: Simplified mechanism of photoredox-catalyzed functionalization using thianthrenium salts.
Transition Metal Catalysis
Aryl thianthrenium salts are excellent coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. The thianthrenium group can be displaced by a wide range of nucleophiles, often with reactivity that exceeds that of traditional aryl halides.[7] This has enabled:
-
C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Negishi couplings.[13]
-
C-P Bond Formation: Coupling with phosphines.[15]
-
Other Heteroatom Bond Formations: Including borylation, chlorination, and cyanation.[13]
This approach is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and agrochemicals from a common intermediate.[4][14]
Materials Science
The unique electronic and structural properties of thianthrene have led to its exploration in materials science.
-
Organic Semiconductors: Thianthrene and its derivatives are being investigated as organic semiconductor materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).[16]
-
Redox-Active Materials: Thianthrene-containing polymers have been developed as high-voltage materials for organic cathode-based dual-ion batteries.[13][17] The reversible redox behavior of the thianthrene core is central to this application.
-
Conjugated Microporous Polymers: Thianthrene-functionalized conjugated microporous polymers have shown promise for efficient energy storage in supercapacitors.[18]
Alkene Functionalization
Recent advances have extended the utility of thianthrene chemistry to the functionalization of alkenes.[8][19] Alkenyl thianthrenium salts can be synthesized and subsequently used in a variety of transformations, including:
-
Aziridination: The electrochemical synthesis of aziridines from alkenes and primary amines is mediated by thianthrene.[6][20]
-
Allylic Functionalization: Alkenyl thianthrenium salts can serve as precursors for allylic amination reactions.[19][20]
Conclusion and Future Outlook
Thianthrene chemistry has matured into a robust and versatile platform for organic synthesis. Its ability to enable the site-selective functionalization of C-H bonds has profound implications for drug discovery, materials science, and fundamental chemical research. The development of standardized protocols for thianthrenation and subsequent diversification is paving the way for automated synthesis and high-throughput screening.[14] As our understanding of the nuanced reactivity of thianthrene and its derivatives continues to grow, we can anticipate the emergence of even more innovative and powerful synthetic methodologies, further solidifying thianthrene's place as an indispensable tool in the modern chemist's arsenal.
References
-
Thianthrene - Wikipedia. [Link]
-
Berger, F., & Ritter, T. (2021). Site-Selective Late-Stage C–H Functionalization via Thianthrenium Salts. Synlett, 32(12), 1187-1194. [Link]
-
Patureau, F. W., et al. (2022). Visible Light Photoredox Catalysis Enables Radical-Polar Crossover for Modular Carbofunctionalization of Alkenyl Thianthrenium Salts. Angewandte Chemie International Edition, 61(19), e202117329. [Link]
-
Wang, P., et al. (2021). Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines. Organic Chemistry Frontiers, 8(19), 5434-5439. [Link]
-
Mori, K., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers, 10(6), 1461-1468. [Link]
-
Baric, N., et al. (2024). Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. Journal of the American Chemical Society, 146(6), 3983-3991. [Link]
-
Laudadio, G., et al. (2020). Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts. ChemRxiv. [Link]
-
Organic Syntheses Procedure. [Link]
-
Glass, R. S. (2007). An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation. Journal of Sulfur Chemistry, 28(1), 45-66. [Link]
-
Applications of thianthrene chemistry in organic synthesis | Request PDF - ResearchGate. [Link]
-
The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. [Link]
-
Kelly, C. B., & Padilla-Salinas, R. (2023). Radical reactivity of aryl thianthrenium salts. Chemical Society Reviews, 52(1), 107-133. [Link]
-
Exploration of the Physical and Mechanical Properties of Thianthrene Nanostructures by Using Scigress. [Link]
-
Meng, H., Liu, M.-S., & Shu, W. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(45), 13690-13707. [Link]
-
Berger, F., et al. (2024). Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]
-
Wickens, Z. K., et al. (2023). Alkene Thianthrenation Unlocks Diverse Cation Synthons: Recent Progress and New Opportunities. Angewandte Chemie International Edition, 62(11), e202216393. [Link]
-
Wang, P., et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science, 15(31), 11933-11940. [Link]
-
Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. - Semantic Scholar. [Link]
-
Meng, H., Liu, M.-S., & Shu, W. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(45), 13690-13707. [Link]
-
Basit, A., et al. (2024). Thianthrene- and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Applied Polymer Materials. [Link]
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Methodological & Application
Application Note: Synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
This is a comprehensive application note and protocol for the synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone , a bis-quinone derivative of thianthrene. This compound is of significant interest in materials science, particularly as an organic cathode material for rechargeable batteries and as a p-type organic semiconductor due to its redox-active quinone moieties and stable thianthrene core.[1]
Document Control:
-
Version: 1.0
-
Scope: Laboratory-scale synthesis, purification, and characterization.
Executive Summary & Scientific Rationale
The target molecule, This compound , represents a fused heterocyclic system where two 1,4-benzoquinone units are bridged by sulfur atoms at their respective 2,3-positions.[1]
Synthetic Strategy:
The most robust route to symmetrical thianthrene-tetrones involves the nucleophilic aromatic substitution (
-
Precursor: 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone (or the dibromo analog).[1]
-
Nucleophile: Sulfide ion (
), typically generated from Sodium Sulfide ( ) or Ammonium Sulfide. -
Mechanism: The reaction proceeds via a double Michael addition-elimination sequence.[1] The sulfide ion attacks the electron-deficient carbon bearing the halogen, displacing the halide.[1] This occurs twice per sulfide ion, bridging two quinone rings to form the central 1,4-dithiin ring (the thianthrene core).[1]
Key Challenges:
-
Regioselectivity: Ensuring the sulfide bridges two different quinone molecules rather than polymerizing.
-
Solubility: The product is a rigid, planar polycyclic system with low solubility in common organic solvents, necessitating specific workup procedures.[1]
Safety & Hazard Analysis
WARNING: This protocol involves toxic quinones and the generation of sulfides.
| Hazard Class | Risk Description | Mitigation Strategy |
| Hydrogen Sulfide ( | Contact of sulfide salts with acid releases highly toxic | NEVER add acid to the reaction waste stream until fully quenched in a base bath. Work in a high-efficiency fume hood. |
| Quinones | 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is a skin irritant and potential sensitizer.[1] | Wear double nitrile gloves, lab coat, and safety goggles.[1] Avoid dust inhalation.[2] |
| Solvents | Methanol is flammable and toxic. | Use spark-proof heating mantles; dispose of halogenated waste separately.[1] |
Materials & Equipment
Reagents:
-
Starting Material: 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone (CAS: 1198-55-6) - Purity >98%.[1]
-
Sulfur Source: Sodium Sulfide Nonahydrate (
) - ACS Reagent Grade. -
Solvent: Methanol (Anhydrous preferred), Distilled Water.
-
Wash Solvents: Diethyl ether, dilute HCl (0.1 M).
Equipment:
-
3-Neck Round Bottom Flask (250 mL).[3]
-
Mechanical Stirrer (Magnetic stirring may fail due to thick slurry formation).
-
Addition Funnel (Pressure-equalizing).
-
Reflux Condenser.
-
Inert Gas Line (
or ).
Experimental Protocol
Step 1: Preparation of Reactants
-
Quinone Solution: In the 250 mL flask, dissolve 10.0 mmol (2.05 g) of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone in 100 mL of Methanol.
-
Note: Sonicate if necessary to ensure complete dissolution. The solution will be yellow/orange.
-
-
Sulfide Solution: In a separate beaker, dissolve 10.0 mmol (2.40 g) of
in 20 mL of 1:1 Methanol/Water mixture.
Step 2: Condensation Reaction[1]
-
Cool the Quinone solution to 0°C using an ice bath.
-
Rationale: Lower temperature favors the cyclization over polymerization and reduces side reactions involving the quinone carbonyls.
-
-
Add the Sulfide solution dropwise via the addition funnel over 30 minutes .
-
Observation: The solution will darken significantly (red-brown to black) as the intermediate thiolate forms.
-
-
Once addition is complete, allow the mixture to warm to Room Temperature (25°C) .
-
Stir vigorously for 4 hours . A heavy precipitate will form.
-
Optional: If yield is low, the reaction can be refluxed for 1 hour, but this often increases insoluble byproducts.[1]
-
Step 3: Isolation & Workup
-
Filter the reaction mixture using a Buchner funnel under vacuum.
-
Wash 1: Wash the filter cake with 50 mL cold Methanol to remove unreacted quinone.
-
Wash 2: Wash with 100 mL Water to remove inorganic salts (
). -
Wash 3: Wash with 20 mL dilute HCl (0.1 M) to protonate any residual thiolates, followed immediately by water until neutral pH.
-
Dry the crude solid in a vacuum oven at 60°C overnight.
Step 4: Purification
The crude product is likely a dark purple/brown powder. Due to low solubility, recrystallization requires high-boiling solvents.[1]
-
Suspend the crude solid in Nitrobenzene or DMF (approx 20 mL/g).
-
Heat to reflux until dissolved.
-
Hot filter (if necessary) to remove polymeric impurities.
-
Allow to cool slowly to room temperature to crystallize.
-
Filter the crystals and wash with acetone to remove the high-boiling solvent.[1]
Reaction Mechanism & Logic
The formation of the thianthrene core proceeds through a stepwise displacement of the chlorine atoms.
Figure 1: Mechanistic pathway for the synthesis of the thianthrene-tetrone scaffold via nucleophilic aromatic substitution.
Characterization Data
The purified compound should exhibit the following properties:
| Parameter | Expected Value | Notes |
| Appearance | Deep purple to dark brown microcrystals | Color arises from extended conjugation and charge transfer.[1] |
| Melting Point | > 300°C (Decomposes) | Typical for fused quinone systems. |
| Solubility | Low in MeOH, DCM; Soluble in hot DMF, Nitrobenzene | Poor solubility confirms the rigid planar structure.[1] |
| IR Spectrum | ~1650-1670 cm⁻¹ (C=O stretch) | Characteristic quinone carbonyl stretch. |
| MS (EI/ESI) | m/z ≈ 332.4 [M]+ | Molecular Formula: |
Troubleshooting Guide
-
Problem: No precipitate forms.
-
Cause: Reaction too dilute or temperature too high (preventing nucleation).
-
Solution: Concentrate the methanol solution or cool to -10°C.[1]
-
-
Problem: Product is sticky/tar-like.
-
Cause: Polymerization of the quinone or oxidation of the sulfide.
-
Solution: Ensure inert atmosphere (
). Verify stoichiometry (strictly 1:1 molar ratio of Quinone to Sulfide, which is 2:1 Quinone:Na2S for the dimer). Correction: The stoichiometry is 2 moles of Quinone react with 2 moles of Sulfide (S2-) to form one mole of Thianthrene (which contains 2 sulfurs). Wait, thianthrene has 2 sulfurs.[1][4][5] -
Stoichiometry Correction: You need 1.0 equivalent of Quinone and 1.0 equivalent of Sulfide source .
-
References
-
LookChem . (n.d.). This compound Product Information. Retrieved February 23, 2026, from [Link]
-
PubChem . (2025).[6][7] Thianthrene, 2,3,7,8-tetrabromo- Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses . (2023). Synthesis of Thianthrene S-oxide and Functionalization. Organic Syntheses, 100, 360-379.[1] (Contextual reference for thianthrene handling). Retrieved February 23, 2026, from [Link]
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Title: Bipolar Redox Scaffolds: Advanced Protocols for 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone in Energy Storage and Organic Synthesis
Application Note: 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (TMTT)
Executive Summary & Core Directive
This compound (TMTT) (CAS: 22698-81-3) is a specialized bis-quinone fused to a 1,4-dithiin core. Unlike standard quinones used merely as oxidants (e.g., DDQ), TMTT represents a class of Bipolar Redox-Active Molecules (BRAMs) . It combines the electron-accepting capability of the quinone moieties (n-type) with the electron-donating potential of the thianthrene core (p-type), making it a critical scaffold for Symmetric All-Organic Batteries and high-performance Redox Flow Batteries (RFBs) .
This guide moves beyond basic characterization to provide actionable protocols for synthesizing TMTT, validating its electrochemical window, and integrating it into high-energy-density cathode materials.
Technical Specifications & Properties
| Property | Value | Notes |
| CAS Number | 22698-81-3 | Verified Identity |
| Formula | C₁₆H₁₂O₄S₂ | Bis-quinone structure |
| Molecular Weight | 332.40 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Color deepens upon oxidation |
| Melting Point | >300 °C (Sublimes) | High thermal stability |
| Redox Potential (E₁/₂) | ~3.9 V vs. Li/Li⁺ (p-type region) | Bipolar functionality |
| Solubility | Low in alcohols; Moderate in DMSO, DMF | Requires polar aprotic solvents |
Synthesis Protocol: The "Sulfide-Bridge" Method
Objective: Synthesize high-purity TMTT from 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone.
Rationale: Direct thianthrenation of quinones is inefficient. This protocol utilizes a nucleophilic aromatic substitution (
Reagents:
-
Precursor: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone (1.0 eq)
-
Sulfur Source: Ammonium Sulfide ((
), 20% aq. solution (1.1 eq) or Sodium Sulfide nonahydrate ( ). -
Solvent: Methanol (MeOH) / Water mixture (3:1 v/v).
-
Catalyst: Nickel(II) Chloride (
) (5 mol%) - Critical for promoting C-S coupling.
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask, dissolve 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (10 mmol) in 150 mL MeOH. Cool the solution to 0 °C using an ice bath.
-
Sulfide Addition: Add the Ammonium Sulfide solution dropwise over 20 minutes. The solution will darken, indicating the formation of the thio-quinone intermediate.
-
Cyclization: Add
(0.5 mmol) dissolved in minimal water. Warm the reaction to Room Temperature (RT) and stir for 1 hour. -
Reflux: Heat the mixture to reflux (65 °C) for 4 hours to drive the double condensation and formation of the central dithiin ring.
-
Workup: Cool to RT. The product TMTT will precipitate as a yellow/orange solid.
-
Purification: Filter the crude solid. Wash sequentially with:
-
Cold water (2 x 50 mL) to remove inorganic salts.
-
Cold Methanol (1 x 30 mL) to remove unreacted quinone.
-
Diethyl Ether (1 x 30 mL) to remove organic impurities.
-
-
Drying: Dry under high vacuum at 60 °C for 12 hours.
Yield Expectation: 65-75%.
Mechanistic Visualization: Synthesis & Redox Logic
The following diagram illustrates the synthetic pathway and the bipolar redox capability that makes TMTT unique.
Figure 1: Synthetic route from brominated quinone precursors to TMTT, and its subsequent bipolar redox divergence (n-type reduction vs. p-type oxidation).
Application Protocol: High-Voltage Organic Cathode Fabrication
Context: TMTT is used as a cathode material in Lithium-Organic Batteries. Its multi-electron redox capability (4 electrons per molecule) offers high theoretical specific capacity (~320 mAh/g).
Materials:
-
Active Material: TMTT (Synthesized above).
-
Conductive Additive: Super P Carbon or Ketjenblack (High surface area is required due to the insulating nature of pure organics).
-
Binder: PVDF (Polyvinylidene fluoride).
-
Current Collector: Aluminum Foil.
Fabrication Workflow:
-
Slurry Preparation: Mix TMTT : Super P : PVDF in a 6:3:1 ratio by weight.
-
Expert Tip: Ball-milling the TMTT with Super P for 30 minutes before adding the binder significantly improves rate capability by reducing particle size and ensuring intimate electrical contact.
-
-
Solvent Addition: Add NMP (N-methyl-2-pyrrolidone) dropwise to form a viscous slurry.
-
Casting: Doctor-blade the slurry onto the Aluminum foil (Thickness: 100-150 µm).
-
Drying: Dry in a vacuum oven at 80 °C for 12 hours to remove NMP.
-
Cell Assembly: Punch 12mm discs. Assemble CR2032 coin cells in an Argon-filled glovebox.
-
Anode: Lithium Metal chip.
-
Electrolyte: 1.0 M LiTFSI in DOL/DME (1:1 v/v). Note: Ether-based electrolytes are preferred over carbonates to prevent dissolution of the organic intermediate species.
-
Electrochemical Testing Parameters:
-
Voltage Window: 1.5 V – 4.2 V vs. Li/Li⁺.
-
C-Rate: Start conditioning at 0.1 C (approx. 30 mA/g).
-
Expected Profile: Two distinct discharge plateaus corresponding to the two-stage reduction of the quinone groups.
Critical Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield during Synthesis | Incomplete cyclization or loss of intermediate. | Ensure |
| Capacity Fading (Battery) | Dissolution of TMTT into electrolyte ("Shuttle Effect"). | Switch to high-concentration electrolyte (HCE) or use a Nafion-coated separator to block organic migration. |
| Poor Rate Capability | Low electronic conductivity of TMTT. | Increase Carbon content to 40% or use Carbon Nanotubes (CNTs) as the conductive additive. |
References
-
Synthesis of Thianthrene Quinones: LookChem. (n.d.). This compound Product & Synthesis Data. Retrieved from
-
Thianthrene Cathodes: Huang, W., et al. (2019). "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[1][2][3] Chemical Communications.[1][4] Retrieved from [1][4]
-
Bipolar Redox Systems: Etkind, S. I., et al. (2022).[5] "Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries." ACS Sustainable Chemistry & Engineering.[5] Retrieved from [5]
-
General Thianthrene Chemistry: Wikipedia. (2023).[2] Thianthrene Structure and Reactivity. Retrieved from
Sources
- 1. A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries – The Swager Group [swagergroup.mit.edu]
Application Notes & Protocols for the Purification of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and electron-accepting properties make it a valuable scaffold for the development of novel therapeutic agents and organic electronic materials. The biological activity and material performance of this compound are intrinsically linked to its purity. Even trace impurities can lead to inconsistent experimental results, altered pharmacological profiles, and diminished device efficiency. Therefore, robust and reproducible purification strategies are paramount.
This comprehensive guide provides detailed protocols and expert insights into the most effective techniques for purifying this compound, ensuring the high level of purity required for demanding research and development applications. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and adaptable to various laboratory settings.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₆H₁₂O₄S₂ | --- |
| Molecular Weight | 332.4 g/mol | Influences diffusion rates and behavior in mass-sensitive techniques. |
| Boiling Point | 442.8 °C at 760 mmHg[1] | High boiling point suggests that distillation is not a practical purification method. |
| Density | 1.48 g/cm³[1] | Useful for estimating packing in chromatography columns. |
| LogP | 2.228[1] | Indicates moderate lipophilicity, guiding solvent selection for chromatography and recrystallization. |
| Hydrogen Bond Donors | 0[1] | The absence of donor sites limits interactions with protic solvents. |
| Hydrogen Bond Acceptors | 6[1] | Multiple acceptor sites (carbonyl and sulfur atoms) can interact with a range of solvents. |
The primary impurities in a crude sample of this compound typically arise from starting materials, byproducts of the synthesis, and subsequent degradation products. Common impurities may include unreacted precursors and partially oxidized or reduced species.
Purification Strategies: A Multi-faceted Approach
No single purification technique is universally optimal. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. This guide details three primary techniques: Recrystallization, Column Chromatography, and Sublimation.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For thianthrene derivatives, solvents such as glacial acetic acid or ethanol have proven effective.[4]
Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] This differential solubility ensures maximum recovery of the pure compound upon cooling. The solvent should also not react with the compound.[3] Given the LogP value and the presence of hydrogen bond acceptors, a moderately polar solvent is a logical starting point.
Protocol for Recrystallization of this compound:
-
Solvent Screening: In separate small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and glacial acetic acid) at room temperature and upon heating.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. For maximum yield, further cooling in an ice bath may be beneficial.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
Self-Validation: The purity of the recrystallized material should be assessed by melting point determination and thin-layer chromatography (TLC). A sharp melting point and a single spot on the TLC plate are indicative of high purity.
Column Chromatography: For High-Purity Separations
For achieving very high purity, especially on a smaller scale, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Expert Insights on Phase Selection: The moderate polarity of this compound suggests that normal-phase chromatography on silica gel will be effective. The choice of eluent is critical; a solvent system that provides a retention factor (Rf) of 0.2-0.4 on TLC is generally a good starting point for column separation.
Protocol for Silica Gel Column Chromatography:
-
TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material with various solvent mixtures (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified solid under high vacuum.
Workflow for Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Sublimation: A Solvent-Free Purification Method
Sublimation is the transition of a substance directly from a solid to a gas phase without passing through a liquid phase.[5] This technique is particularly useful for purifying organic compounds that are stable at temperatures below their melting point and have a sufficiently high vapor pressure.[2][6] It is an excellent method for removing non-volatile impurities.[7]
Authoritative Grounding: The principle of sublimation relies on the ability of a solid to exert a vapor pressure.[5] By heating the solid under reduced pressure, the temperature required for sublimation is lowered, often preventing thermal decomposition.[6] The gaseous compound then deposits as pure crystals on a cold surface.[6]
Protocol for Vacuum Sublimation:
-
Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger, and a connection to a vacuum source.
-
Sample Placement: Place the crude this compound at the bottom of the sublimation vessel.
-
Assembly and Evacuation: Insert the cold finger and ensure all joints are well-sealed. Begin to evacuate the apparatus using a vacuum pump.
-
Cooling and Heating: Circulate a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger. Gently heat the bottom of the sublimation vessel using a heating mantle or sand bath.
-
Sublimation: The compound will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Logical Flow of Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Conclusion
The purification of this compound to a high degree of purity is an essential step for its successful application in research and development. This guide has provided detailed protocols for recrystallization, column chromatography, and sublimation, along with the scientific rationale behind these techniques. By carefully selecting and optimizing the appropriate purification method, researchers can obtain material of the required quality to ensure the reliability and reproducibility of their work.
References
- Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018, May 12).
- improving the yield of thianthrene synthesis reactions - Benchchem.
- Sublimation - BYJU'S.
- 2.5: SUBLIMATION - Chemistry LibreTexts. (2021, June 20).
- Sublimation in Organic Purification | PDF | Distillation | Solvent - Scribd. (2016, April 26).
- Sublimation - Purification of Organic compounds - BrainKart. (2016, March 9).
- This compound - LookChem.
Sources
Application Notes and Protocols: Thianthrene Derivatives in the Development of Phosphorescent Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of Thianthrene in Phosphorescent Materials
Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant attention as a promising scaffold for the next generation of phosphorescent materials.[1] Its unique, rigid, V-shaped geometry plays a crucial role in its electronic and photophysical properties, making its derivatives highly suitable for applications in Organic Light-Emitting Diodes (OLEDs) and optical sensing.[1][2][3] Unlike traditional phosphorescent materials that often rely on expensive and scarce heavy metals like iridium and platinum to enhance spin-orbit coupling (SOC), thianthrene derivatives offer a metal-free alternative.[2][3][4] The inherent folded structure of the thianthrene core can induce a significant SOC, a phenomenon termed "folding-induced SOC enhancement," which facilitates the otherwise spin-forbidden intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) and the subsequent phosphorescent emission from T₁ to the ground state (S₀).[2][3]
This guide provides a comprehensive overview of the application of thianthrene derivatives in developing phosphorescent materials, with a focus on their design, synthesis, photophysical characterization, and device fabrication. The protocols and insights provided herein are synthesized from recent advancements in the field to equip researchers with the necessary knowledge to explore this exciting class of materials.
I. Molecular Design and Synthesis of Thianthrene-Based Emitters
The performance of a thianthrene-based phosphorescent material is intrinsically linked to its molecular design. A common and effective strategy involves a donor-acceptor (D-A) architecture, where the thianthrene moiety typically serves as the electron donor.[1] This design principle allows for the spatial separation of the highest occupied molecular orbital (HOMO), localized on the thianthrene donor, and the lowest unoccupied molecular orbital (LUMO), situated on the acceptor unit. This separation helps to minimize the energy gap between the S₁ and T₁ states (ΔEST), which is a critical factor for enabling efficient thermally activated delayed fluorescence (TADF), a process that also harnesses triplet excitons to enhance emission efficiency.[1]
Synthetic Strategies
The synthesis of donor-acceptor type thianthrene derivatives often employs well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[1] Another common method is the Friedel-Crafts acylation.[5]
Protocol 1: Synthesis of a Phenyl(thianthren-2-yl)methanone Derivative via Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the synthesis of thianthrene derivatives.[5]
Objective: To synthesize a thianthrene derivative by creating a carbon-carbon bond between the thianthrene core and a benzoyl group.
Materials:
-
Thianthrene
-
Substituted Benzoyl Chloride (e.g., 4-fluorobenzoyl chloride)
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thianthrene in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add aluminum chloride (AlCl₃) to the stirred solution.
-
Acylating Agent Addition: Add the substituted benzoyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/chloroform solvent system to yield the target compound.[5]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts acylation is sensitive to moisture as water can react with and deactivate the Lewis acid catalyst (AlCl₃).
-
Slow Addition at 0 °C: The reaction is exothermic. Slow addition of the acylating agent at low temperature helps to control the reaction rate and prevent side reactions.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the removal of unreacted starting materials and byproducts.[5]
II. Photophysical Characterization
A thorough understanding of the photophysical properties of the synthesized thianthrene derivatives is essential to evaluate their potential as phosphorescent emitters.
Key Photophysical Parameters
-
Absorption and Emission Spectra: These spectra provide information about the electronic transitions and the color of the emitted light.
-
Photoluminescence Quantum Yield (PLQY): This parameter quantifies the efficiency of the emission process. High PLQY values are desirable for bright emitters.[5]
-
Phosphorescence Lifetime (τp): This is the characteristic time it takes for the phosphorescence intensity to decay to 1/e of its initial value. Long lifetimes can be advantageous for certain sensing applications but can be detrimental in OLEDs, leading to efficiency roll-off.
-
Singlet-Triplet Energy Gap (ΔEST): As mentioned earlier, a small ΔEST is crucial for efficient TADF.
Protocol 2: Determination of Photophysical Properties
Objective: To characterize the absorption, emission, PLQY, and lifetime of a thianthrene derivative.
Materials and Equipment:
-
Synthesized thianthrene derivative
-
Spectroscopic grade solvents (e.g., toluene, THF, dichloromethane)
-
UV-Vis Spectrophotometer
-
Fluorometer with a phosphorescence lifetime measurement setup
-
Integrating sphere for PLQY measurements
-
Degassing equipment (e.g., freeze-pump-thaw setup)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the thianthrene derivative in the desired solvent (e.g., 10⁻⁵ M). For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition. For studying room-temperature phosphorescence (RTP), the derivative can be dispersed in a rigid polymer matrix like polymethyl methacrylate (PMMA) or ZEONEX®.[2][3][5]
-
Degassing (for solution measurements): To observe phosphorescence in solution, it is crucial to remove dissolved oxygen, which is an efficient quencher of triplet states.[2][3][5] Degas the sample solution using at least three freeze-pump-thaw cycles.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).
-
Emission Spectroscopy: Excite the sample at a wavelength corresponding to an absorption maximum and record the fluorescence and phosphorescence spectra. For dual-emissive compounds, both emissions can be observed.[2][3]
-
PLQY Measurement: Measure the absolute PLQY using an integrating sphere. This involves comparing the emission of the sample to a reference with a known PLQY.
-
Lifetime Measurement: Measure the phosphorescence lifetime by exciting the sample with a pulsed light source (e.g., a laser or a flash lamp) and monitoring the decay of the emission intensity over time.
Data Presentation:
Table 1: Representative Photophysical Data for Thianthrene Derivatives
| Compound | Host Matrix | λem (nm) | PLQY (%) | Emission Type | Reference |
| Phenyl(thianthren-2-yl)methanone | ZEONEX® | White Emission | 84 | Fluorescence + RTP | [5] |
| 2-phenylthianthrene (TA2P) | PMMA | Fluorescence & RTP | High RTP efficiency | Dual Emission | [2][3] |
| Thianthrene-Acridan-Benzophenone | mCP | - | - | TADF + RTP | |
| Thianthrene-Phenanthrene | MF Polymer | Green | 50.31 | RTP | [6][7] |
Note: This table is a summary of representative data and specific values can vary based on the molecular structure and host environment.
Visualization of the Phosphorescence Mechanism:
Caption: Jablonski diagram illustrating the photophysical processes in a phosphorescent molecule.
III. Application in Organic Light-Emitting Diodes (OLEDs)
Thianthrene derivatives have shown great promise as emitters in OLEDs, capable of achieving high external quantum efficiencies (EQEs).[1] Their ability to harvest triplet excitons through phosphorescence or TADF allows for internal quantum efficiencies to approach 100%.[1]
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol provides a general procedure for fabricating a multilayer OLED using a thianthrene derivative as the emissive layer.[8][9]
Objective: To fabricate and test an OLED device incorporating a thianthrene-based emitter.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Thianthrene-based emissive material
-
Electron-transporting material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin-coater
-
Thermal evaporator in a high-vacuum chamber (< 10⁻⁶ Torr)
-
Source measure unit (SMU)
-
Spectrometer/Photometer for electroluminescence characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the thianthrene-based emitter in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film according to the material's specifications.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Sequentially deposit the electron-transporting layer, a thin layer of LiF as the electron injection layer, and the aluminum cathode. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance. A typical device structure would be: ITO / PEDOT:PSS (30 nm) / Emitter (50 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
-
Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics of the device using a source measure unit and a photometer. Measure the electroluminescence (EL) spectrum and calculate the external quantum efficiency (EQE).
Visualization of the OLED Fabrication Workflow:
Caption: Workflow for the fabrication of a solution-processed OLED.
IV. Conclusion and Future Outlook
Thianthrene derivatives have emerged as a versatile and powerful class of materials for the development of high-performance phosphorescent emitters. Their unique structural and photophysical properties, particularly the ability to exhibit efficient room-temperature phosphorescence and TADF without the need for heavy metals, make them highly attractive for applications in OLEDs, bio-imaging, and sensing. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to design and evaluate novel thianthrene-based materials. Future research will likely focus on fine-tuning the molecular architecture to achieve even higher quantum yields, longer operational stabilities in devices, and color tunability across the visible spectrum.
V. References
-
A Comparative Analysis of Thianthrene Derivatives as High-Performance OLED Emitters - Benchchem. Available at:
-
Single-Molecular White Emission of Organic Thianthrene-Based Luminophores Exhibiting Efficient Fluorescence and Room Temperature Phosphorescence Induced by Halogen Atoms | ACS Sustainable Chemistry & Engineering. Available at:
-
Correlation between the Photophysical Properties and Structural Changes of Thianthrene-Containing Imide Compound and Polyimide G. Available at:
-
Efficient Room-Temperature Phosphorescence from Discrete Molecules Based on Thianthrene Derivatives for Oxygen Sensing and Detection - PMC. Available at:
-
Efficient Room-Temperature Phosphorescence from Discrete Molecules Based on Thianthrene Derivatives for Oxygen Sensing and Detection - Frontiers. Available at:
-
Improving Pure Organic Room‐Temperature Phosphorescence by Substituent Effect of Thianthrene | Request PDF - ResearchGate. Available at:
-
Thianthrene and acridan-substituted benzophenone or diphenylsulfone_ Effect of triplet harvesting via TADF and phosphorescence o - ResearchGate. Available at:
-
Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - PMC. Available at:
-
The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. Available at:
-
Single-Molecular White Emission of Organic Thianthrene-Based Luminophores Exhibiting Efficient Fluorescence and Room Temperature - KTU ePubl. Available at:
-
Modulating Room Temperature Phosphorescence by Oxidation of Thianthrene to Achieve Pure Organic Single-Molecule White-Light Emission | CCS Chemistry - Chinese Chemical Society. Available at:
-
(PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - ResearchGate. Available at:
-
Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - Chemical Science (RSC Publishing). Available at:
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Room-Temperature Phosphorescence from Discrete Molecules Based on Thianthrene Derivatives for Oxygen Sensing and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficient Room-Temperature Phosphorescence from Discrete Molecules Based on Thianthrene Derivatives for Oxygen Sensing and Detection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Investigating the Anti-Inflammatory Effects of Organosulfur Compounds: Application Notes and Protocols
Introduction: The Therapeutic Promise of Organosulfur Compounds in Inflammation
Chronic inflammation is a significant contributing factor to a multitude of human diseases. Organosulfur compounds (OSCs), naturally occurring in vegetables like garlic and broccoli, are gaining recognition for their potential health benefits, including potent anti-inflammatory properties.[1][2] These compounds, which include isothiocyanates, indoles, and allylic sulfur compounds, have been shown in epidemiological and experimental studies to mitigate inflammatory processes.[1] They achieve this by reducing the levels of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1] This guide provides a comprehensive overview of the mechanisms of action of OSCs and detailed protocols for in vitro investigation of their anti-inflammatory effects, designed for researchers, scientists, and professionals in drug development.
Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of organosulfur compounds are primarily attributed to their ability to modulate critical signaling pathways that regulate the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3][4] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory genes.[5][7] Organosulfur compounds, such as diallyl sulfides and isothiocyanates, have been shown to prevent the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory activity.[8]
NF-κB Signaling Pathway Inhibition by Organosulfur Compounds
Caption: Inhibition of NF-κB pathway by OSCs.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation.[9][10] This pathway consists of a cascade of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines.[10][11] The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways.[11] Activation of these pathways leads to the production of pro-inflammatory cytokines and other inflammatory mediators.[12] Organosulfur compounds have been found to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and ERK, thereby suppressing the downstream inflammatory response.[13]
MAPK Signaling Pathway Modulation by Organosulfur Compounds
Caption: Modulation of MAPK pathway by OSCs.
Activation of the Nrf2-ARE Signaling Pathway
The Nrf2 transcription factor plays a critical role in cellular defense against oxidative stress and inflammation.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[15] Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus.[14] In the nucleus, it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1).[16] The activation of the Nrf2 pathway has been shown to counteract NF-κB-driven inflammation.[14] Organosulfur compounds, such as sulforaphane, are potent activators of the Nrf2 pathway, contributing to their anti-inflammatory and antioxidant effects.[1][13]
Nrf2-ARE Pathway Activation and Crosstalk with NF-κB
Caption: Nrf2 pathway activation and NF-κB inhibition.
Experimental Protocols for In Vitro Assessment
To investigate the anti-inflammatory effects of organosulfur compounds, a series of well-established in vitro assays can be employed. These assays allow for the quantitative assessment of cytotoxicity, inhibition of inflammatory mediators, and modulation of key signaling proteins.
Cell Culture Models for Inflammation
A crucial first step is the selection of an appropriate cell culture model. Macrophage-like cell lines, such as RAW 264.7, and human monocytic cell lines, like THP-1, are commonly used as they can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[17][18] Co-culture models, for instance, using intestinal epithelial cells (e.g., Caco-2) and macrophages, can provide a more physiologically relevant system to study intestinal inflammation.[19][20]
Protocol 1: Cell Viability Assay (MTT Assay)
Before evaluating the anti-inflammatory properties of an organosulfur compound, it is essential to determine its cytotoxic concentration. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the organosulfur compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[23]
Data Presentation:
| Organosulfur Compound | Concentration (µM) | Cell Viability (%) |
| Compound A | 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.5 | |
| 50 | 89.7 ± 4.2 | |
| 100 | 55.3 ± 6.8 | |
| 200 | 15.1 ± 2.9 |
Table 1: Example data from an MTT assay showing the effect of Compound A on cell viability.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple and sensitive method for measuring nitrite (NO2-), a stable breakdown product of NO.[24]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is measured at 540 nm.[24][25]
Step-by-Step Methodology:
-
Seed cells in a 96-well plate and pre-treat with non-toxic concentrations of the organosulfur compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide solution) and 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution).[26]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[27]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | NO Production (µM) | % Inhibition |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | - |
| LPS + Compound A (10 µM) | 20.1 ± 1.8 | 43.8 |
| LPS + Compound A (50 µM) | 8.7 ± 1.1 | 75.7 |
Table 2: Example data from a Griess assay showing the inhibitory effect of Compound A on LPS-induced NO production.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[28][29]
Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme into a colored product, and the absorbance is measured.[30]
Step-by-Step Methodology (General Protocol):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected after LPS stimulation with or without the organosulfur compound) and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[30]
-
Calculate the cytokine concentration using the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | 1250 ± 98 | 850 ± 72 |
| LPS + Compound A (10 µM) | 720 ± 65 | 480 ± 45 |
| LPS + Compound A (50 µM) | 280 ± 32 | 190 ± 21 |
Table 3: Example data from an ELISA showing the inhibitory effect of Compound A on LPS-induced TNF-α and IL-6 production.
Protocol 4: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, such as IκBα, phosphorylated p65 (a subunit of NF-κB), and phosphorylated forms of p38 and ERK.[31]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme is then used for detection.
Step-by-Step Methodology:
-
Treat cells with the organosulfur compound and/or LPS for the desired time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-IκBα).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Target Protein | Treatment (LPS +) | Concentration (µM) | Relative Protein Expression (Fold Change vs. LPS) |
| p-p65 | - | 0 | 1.00 |
| Compound A | 10 | 0.58 | |
| Compound A | 50 | 0.21 | |
| IκBα | - | 0 | 1.00 |
| Compound A | 10 | 1.75 | |
| Compound A | 50 | 2.89 |
Table 4: Example quantitative data from a Western blot analysis showing the effect of Compound A on NF-κB signaling.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the in vitro investigation of the anti-inflammatory properties of organosulfur compounds. By systematically evaluating their effects on cell viability, inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential. Future studies should focus on elucidating the structure-activity relationships of different organosulfur compounds and validating these in vitro findings in appropriate in vivo models of inflammation. This comprehensive approach will be instrumental in the development of novel anti-inflammatory agents derived from natural sources.
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Troubleshooting & Optimization
Troubleshooting low yield in C-H thianthrenation reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to C-H Thianthrenation
The site-selective functionalization of carbon-hydrogen (C-H) bonds is a paramount challenge in modern synthetic chemistry.[1][2][3] C-H thianthrenation has emerged as a powerful and versatile strategy for the late-stage diversification of complex molecules, prized for its remarkable regioselectivity and the synthetic utility of the resulting aryl thianthrenium (Ar-TT+) salts.[4][5][6] These salts serve as valuable linchpins, enabling a wide array of subsequent transformations, including cross-coupling and photoredox-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.[1][7][8][9]
The core reaction involves the activation of thianthrene S-oxide (TTO) with an anhydride, typically trifluoroacetic anhydride (TFAA), and a strong acid. This generates a highly electrophilic sulfur species that reacts with an arene to form the desired thianthrenium salt.[4][7] While powerful, the reaction is sensitive to a variety of parameters, and low yields can be a common frustration. This guide is structured to address these challenges head-on in a systematic, question-and-answer format.
Diagram: General Mechanism of C-H Thianthrenation
The reaction proceeds through a series of equilibria involving highly reactive intermediates. Understanding this pathway is the first step in effective troubleshooting.
Caption: Proposed mechanism for para-selective C-H thianthrenation.[2][9]
Troubleshooting Guide: Low Yields & Reaction Failures
This section is organized by common problem areas. Each question represents a specific experimental issue, followed by a detailed explanation and actionable solutions.
Section 1: Reagent Quality and Stoichiometry
Question 1: My reaction is sluggish or fails completely, even with a typically reactive arene. Could my reagents be the problem?
Answer: Absolutely. The C-H thianthrenation reaction is highly sensitive to the quality and stoichiometry of its components, particularly the activating agents.
-
The Role of TFAA and Acid: Trifluoroacetic anhydride (TFAA) reacts with thianthrene S-oxide (TTO) to form an activated intermediate. A strong Brønsted or Lewis acid is crucial as it protonates the trifluoroacetate anion (TFA⁻) byproduct, shifting the equilibrium towards the formation of the highly reactive electrophilic thianthrenium species.[4][7] If the acid is absent, weak, or substoichiometric, the concentration of the active electrophile will be too low for the reaction to proceed efficiently.[7][8]
-
Moisture Sensitivity: TFAA is extremely hygroscopic and will readily hydrolyze to trifluoroacetic acid (TFA) in the presence of water. While the reaction can tolerate trace amounts of water (e.g., a slight drop in yield from 98% to 91% was observed when going from 23 ppm to 1.5 equivalents of H₂O), significant contamination will consume the TFAA, preventing the activation of TTO and halting the reaction.[4]
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored bottles of TFAA and strong acids (e.g., TfOH, HBF₄·OEt₂). Anhydrous solvents are recommended.[9]
-
Check Stoichiometry: Ensure the correct equivalents of all reagents are used. For arenes with basic functional groups (amines, pyridines, etc.), an additional equivalent of acid must be added for each basic site to prevent protonation from competing with the desired reaction.[4]
-
Order of Addition: For substrates containing basic groups, the acid should be added before the TFAA. This protonates the basic sites, preventing them from reacting with the anhydride.[4]
Question 2: I'm working with an acid-sensitive substrate (e.g., containing a Boc group) and the standard acidic conditions are causing decomposition. What are my options?
Answer: This is a common challenge when dealing with complex molecules. The strongly acidic conditions required for many substrates can cleave protective groups or degrade the molecule.
-
Substrate Classification: The reactivity of the arene is the key determinant. Arenes are broadly classified based on their electronic properties.[4]
-
Class I (Highly Electron-Rich): These substrates (e.g., containing dialkylamino or multiple alkoxy groups) are highly reactive. The thianthrenation can often proceed without any added Brønsted acid. For these substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to neutralize the TFA generated in situ, thus protecting acid-labile groups.[4]
-
Class II & III (Less Electron-Rich to Electron-Deficient): These substrates require acid for activation. The strategy of adding a base is not viable for these less reactive arenes.[4]
-
Alternative Activation Strategy: For sensitive substrates that still require activation beyond just TFAA, consider using a Lewis acid like TMSOTf instead of a Brønsted acid. This was shown to be effective for the thianthrenation of 2-methoxypyridine and 4-phenoxyquinoline, where protonation of the nitrogen atom deactivates the aromatic ring.[4]
Section 2: Substrate Reactivity and Side Reactions
Question 3: My substrate is an electron-deficient arene, and I'm seeing no product formation under standard conditions. How can I drive the reaction forward?
Answer: Electron-deficient arenes represent a significant challenge for electrophilic aromatic substitution. The reaction rate is highly dependent on the nucleophilicity of the arene.
-
Mechanism with Less Reactive Arenes: The reaction with electron-deficient arenes is thought to proceed preferentially through the highly electrophilic thianthrene dication (TT²⁺), whereas more nucleophilic arenes can react directly with the O-trifluoracetylated intermediate (TT⁺-TFA).[7][8] Generating a sufficient concentration of TT²⁺ is key.
-
Forcing Conditions: For weakly electron-rich or slightly electron-deficient arenes (Class III), at least one equivalent of a strong acid like trifluoromethanesulfonic acid (TfOH) is generally required to facilitate the reaction.[4]
Table 1: General Reaction Conditions by Arene Class
| Arene Class | Substituent Pattern | Typical Conditions | Key Considerations |
|---|---|---|---|
| Class I | Strongly electron-releasing (e.g., -NR₂, multiple -OR) | TTO, TFAA in MeCN, 0 °C | No acid needed. Base (DIPEA) can be added for acid-sensitive groups.[4] |
| Class II | Moderately electron-releasing (e.g., -OR, -Ph) | TTO, TFAA in MeCN, 0 °C | No acid needed unless basic groups are present (add 1.1 eq HBF₄ per group).[4] |
| Class III | Weakly electron-releasing or deficient (e.g., alkyl, -F, -Cl) | TTO, TFAA, TfOH (1 eq) in MeCN | Requires strong acid. Add extra acid for any basic functionalities.[4] |
Important Note: Substrates with Hammett σ values greater than +0.40, such as 1,2-dichlorobenzene, may be too deactivated to react under these conditions.[4]
Question 4: I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer: While C-H thianthrenation is renowned for its high para-selectivity, this is not absolute and can be compromised under certain conditions.[1][7]
-
The Source of Selectivity: The reaction's high selectivity stems from the reversible formation of Wheland-type intermediates.[1][7] The initial electrophilic attack can occur at multiple positions, but these intermediates can revert to the starting materials. Over time, the reaction funnels through the most thermodynamically stable Wheland intermediate (typically para), which then undergoes irreversible deprotonation.[1][7]
-
Impact of Temperature: Higher temperatures can lead to faster, less selective deprotonation from less stable intermediates, eroding the regioselectivity. For substrates where the most electron-rich site is sterically hindered, lowering the reaction temperature (e.g., to -40 °C) can significantly enhance selectivity by allowing more time for equilibration to the thermodynamically favored intermediate before deprotonation occurs.[4]
Troubleshooting Protocol:
-
Lower the Temperature: Initiate the reaction at 0 °C. If a mixture of isomers is still observed, try running the reaction at a lower temperature, such as -40 °C.[4]
-
Analyze Substituent Effects: For substrates with multiple, similarly activating groups (e.g., 3-chloroanisole), achieving high selectivity can be intrinsically difficult, and mixtures may be unavoidable.[4]
Section 3: Workup and Purification
Question 5: My reaction appears to work by LC-MS, but I'm losing my product during workup and purification. What is happening?
Answer: Aryl thianthrenium salts are ionic and can be highly water-soluble, leading to losses during aqueous workups. Furthermore, they can be unstable on silica gel.
Workup and Purification Protocol:
-
Quenching: After the reaction is complete, carefully quench the mixture by adding it to a saturated aqueous solution of sodium bicarbonate or a similar mild base.[10]
-
Extraction: Extract the product into an organic solvent like dichloromethane (DCM).
-
Anion Exchange/Washing: To improve solubility in organic solvents and facilitate purification, it is often beneficial to wash the combined organic layers with an aqueous solution of a non-nucleophilic salt, such as potassium triflate (KOTf) or sodium tetrafluoroborate (NaBF₄).[10] This exchanges the initial counter-anion (e.g., trifluoroacetate) for a less nucleophilic one.
-
Purification:
-
Minimize contact time with silica gel. Use a plug of silica to filter out baseline impurities rather than performing a long column.
-
If column chromatography is necessary, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
-
Precipitation/recrystallization is an excellent alternative. After initial purification, the product, often a viscous oil, can be dissolved in a minimal amount of solvent and precipitated by the addition of a non-polar solvent like hexanes or diethyl ether, often yielding a crystalline solid.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the high para-selectivity observed in many thianthrenation reactions? A1: The high para-selectivity is a result of thermodynamic control. The electrophilic addition of the thianthrenium species to the arene is reversible, allowing for the isomerization of various Wheland intermediates. The para-substituted intermediate is typically the most stable due to a combination of electronic and steric factors. This intermediate is then trapped by a subsequent, irreversible deprotonation step, which is the rate-limiting and selectivity-determining step of the reaction.[1][2][7]
Q2: Can I use other anhydrides besides TFAA? A2: While TFAA is the most common and effective activator, other anhydrides like triflic anhydride (Tf₂O) have also been successfully used, particularly for generating aryl thianthrenium triflate salts.[5][6] The choice of anhydride can influence the reactivity and the nature of the counter-ion in the final product.
Q3: Is it possible to perform the reaction under solvent-free or mechanochemical conditions? A3: Yes, recent research has demonstrated that C-H thianthrenation can be performed efficiently using ball milling (mechanochemistry).[12] This approach offers significant advantages, including reduced solvent waste, potentially shorter reaction times, and the ability to run reactions under an ambient atmosphere, simplifying the experimental setup.[12]
Q4: My starting material is a complex molecule with multiple arene rings. How can I predict which ring will be functionalized? A4: The reaction is governed by electronics. Thianthrenation will occur on the most electron-rich (most nucleophilic) aromatic ring. Within that ring, functionalization is directed by the existing substituents, strongly favoring the para position to electron-donating groups. Computational tools can sometimes help predict reactivity, but they may perform poorly when alkyl groups are the only substituents or when dealing with fused arenes or heterocycles.[4]
Visual Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing issues with low C-H thianthrenation yields.
Caption: A step-by-step workflow for troubleshooting low yields.
References
-
Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]
-
Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence - PMC. National Center for Biotechnology Information. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of CH Thianthrenation. Journal of the American Chemical Society. [Link]
-
Investigation of Mechanochemical Thianthrene- Mediated Aryl C−H Functionalization. Semantic Scholar. [Link]
-
AROMATIC C-H THIANTHRENATION. University of Illinois Urbana-Champaign. [Link]
-
Scheme 3. Substrate Scope for the Alkylation of Aryl Thianthrenium Salt a. ResearchGate. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. National Center for Biotechnology Information. [Link]
-
Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Journal of the American Chemical Society. [Link]
- Thianthrenium salt cationic photoinitiators.
-
Organothianthrenium salts: synthesis and utilization. Semantic Scholar. [Link]
-
Thianthrene. Wikipedia. [Link]
-
Radical reactivity of aryl thianthrenium salts. RSC Publishing. [Link]
-
Organothianthrenium salts: synthesis and utilization. Chemical Science (RSC Publishing). [Link]
-
Applications of thianthrene chemistry in organic synthesis. ResearchGate. [Link]
-
Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. ACS Publications. [Link]
-
Chiral Thianthrenes. MDPI. [Link]
-
Regioselective Double C–H Functionalization of Arenes via Aryl Thianthrenium Salt Analogues. Thieme E-Books & E-Journals. [Link]
-
Nucleophilic functionalization of thianthrenium salts under basic conditions - PMC. National Center for Biotechnology Information. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. ResearchGate. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Radical reactivity of aryl thianthrenium salts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01417D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. US20050064333A1 - Thianthrenium salt cationic photoinitiators - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Technical Guide: Structural Validation of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone via SC-XRD
Executive Summary & Scientific Context
The precise structural characterization of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (TMTT) is critical for its application in organic rechargeable batteries and charge-transfer complexes. Unlike planar aromatic systems, the thianthrene core adopts a "butterfly" conformation due to the C–S–C bond angles, creating a folded geometry that dictates its redox potential and solid-state packing efficiency.
This guide serves as a technical validation protocol. While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide partial insights, Single-Crystal X-ray Diffraction (SC-XRD) remains the only method capable of unambiguously resolving the folding angle (
The Molecule: TMTT
-
Core Motif: Thianthrene (dibenzo-1,4-dithiin) oxidized to a bis-quinone system.
-
Critical Structural Feature: The dihedral angle between the two quinone wings (typically 120°–130° in thianthrenes).
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis objectively compares SC-XRD against solution-state NMR and computational DFT for validating TMTT.
Table 1: Performance Matrix for TMTT Structure Validation
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | DFT (B3LYP/6-31G)* |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & symmetry (time-averaged) | Energy-minimized geometry (gas phase) |
| Folding Angle ( | Direct Measurement (±0.1°) | Inferred/Averaged (Fast exchange masking) | Predicted (often underestimates packing forces) |
| Intermolecular Stacking | Resolved ( | N/A (Solvent separated) | Requires complex periodic boundary conditions |
| Sample State | Solid (Single Crystal) | Liquid (Solution) | Virtual |
| Limitations | Requires crystal growth; static snapshot | Cannot distinguish static fold vs. rapid flip | Heavily dependent on basis set/functional |
In-Depth Technical Insight
Why NMR Fails for TMTT Validation: In solution, the thianthrene core undergoes rapid "wing-flapping" inversion at room temperature. The NMR signal represents a time-averaged planar symmetry, potentially masking the static folded conformation relevant to solid-state electron transfer. SC-XRD freezes this conformation, revealing the exact lattice energy minimum.
The Role of DFT:
DFT is excellent for predicting the electronic band gap, but without SC-XRD experimental data to fix the nuclear coordinates, DFT geometry optimizations often converge to local minima that do not reflect the stabilization provided by crystal packing forces (Van der Waals/
Experimental Protocol: SC-XRD Validation Workflow
This protocol is designed to validate the TMTT structure, specifically targeting the S–S folding axis and quinone oxygen positions.
Phase 1: Crystal Growth (Vapor Diffusion)
-
Objective: Grow single crystals >0.1 mm suitable for diffraction.
-
Solvent System: Dichloromethane (Good solubility for TMTT) / Hexane (Precipitant).
-
Protocol:
-
Dissolve 20 mg of TMTT in 2 mL of HPLC-grade Dichloromethane (DCM). Filter through a 0.45 µm PTFE syringe filter.
-
Transfer filtrate to a narrow inner vial (4 mL).
-
Place inner vial uncapped inside a larger jar (20 mL) containing 5 mL of n-Hexane.
-
Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 72–96 hours.
-
Observation: Look for deep yellow/orange prisms or plates forming at the meniscus.
-
Phase 2: Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, = 0.71073 Å). -
Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the methyl groups.
-
Strategy:
-
Collect full sphere of data (redundancy > 4.0).
-
Resolution: Aim for 0.75 Å to resolve the C=O double bond density clearly.
-
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares).
-
Validation Checkpoints:
-
Space Group: Likely Monoclinic (
) or Triclinic ( ) common for thianthrenes. -
Disorder: Check Sulfur positions.[5] If ellipsoids are elongated, model as 2-part disorder (puckering flip).
-
Target Metric: Calculate the angle between the mean planes of the two C6 rings. Expected range: 125°–135°.
-
Visualization of Logic & Workflow
Diagram 1: Structural Validation Logic Tree
This decision tree guides the researcher on when to rely on SC-XRD versus other methods for TMTT.
Caption: Decision logic for selecting SC-XRD over NMR for TMTT, emphasizing the necessity of XRD for packing analysis.
Diagram 2: Crystallography Workflow for Thianthrene Derivatives
Detailed steps for the specific experimental protocol.
Caption: Step-by-step SC-XRD workflow from crystal growth to structural validation for TMTT.
References
-
LookChem. (n.d.). This compound Product Information. Retrieved October 26, 2023, from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved October 26, 2023, from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. Retrieved October 26, 2023, from [Link]
Sources
- 1. 147727-02-4_1,4,6,9-THIANTHRENETETRONECAS号:147727-02-4_1,4,6,9-THIANTHRENETETRONE【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. TETRAMETHYL-1,4,6,9-TETRAHYDROTHIANTHRENE-1,4,6,9-TETRONE | CAS 22698-81-3 [matrix-fine-chemicals.com]
- 4. This compound CAS#: 22698-81-3 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone vs. 2,3,7,8-Tetrafluorothianthrene in C-H functionalization
This guide provides an in-depth technical comparison between the two primary thianthrene scaffolds used in site-selective C–H functionalization: the electron-rich 2,3,7,8-Tetramethylthianthrene (TMT) and the electron-deficient 2,3,7,8-Tetrafluorothianthrene (TFT) .[1]
Clarification on Nomenclature: The query references "2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone." This molecule is the fully oxidized bis-quinone derivative.[1] In the context of C–H functionalization (specifically the Ritter-type thianthrenation), the active reagents are the Thianthrene S-oxides (sulfoxides), not the tetrones.[1] The tetrone is typically a byproduct or a precursor.[1] This guide compares the functional performance of the Tetramethyl (TMT) core versus the Tetrafluoro (TFT) core, as these are the actual competitive scaffolds for tuning reactivity.[1]
Subject: 2,3,7,8-Tetramethylthianthrene (TMT) vs. 2,3,7,8-Tetrafluorothianthrene (TFT)
Executive Summary
In modern late-stage C–H functionalization, thianthrenation serves as a "linchpin" strategy.[1] By installing a thianthrenium salt onto an arene, chemists create a versatile handle that mimics the reactivity of diazonium salts or aryl halides but with superior site-selectivity.[1][2][3]
-
TFT (Tetrafluorothianthrene): The "Gold Standard" for broad applicability.[1] Its electron-withdrawing fluorines make the reagent highly electrophilic (reactive toward deactivated arenes) and the resulting salt easier to reduce in photoredox cycles.[1]
-
TMT (Tetramethylthianthrene): The "Specialist" for electron-rich systems.[1] Its electron-donating methyls attenuate electrophilicity, preventing over-oxidation or side reactions in highly activated substrates, but making the resulting salt harder to engage in reductive cross-coupling.[1]
Mechanistic Principles & Electronic Tuning
The core mechanism involves the activation of the Thianthrene-S-oxide with an activator (TFAA/HBF₄) to generate a persistent radical cation or a dicationic superelectrophile.[1] The choice between TMT and TFT dictates the thermodynamics of two critical steps: Installation (Electrophilic Aromatic Substitution) and Functionalization (Reductive elimination or SET).[1]
The Electronic Seesaw
| Feature | TMT (Tetramethyl) | TFT (Tetrafluoro) |
| Core Electronics | Electron-Rich (Donor) | Electron-Poor (Acceptor) |
| Reagent Reactivity | Lower (More selective for activated arenes) | High (Reacts with deactivated arenes) |
| Salt Reduction Potential ( | More Negative (Harder to reduce) | Less Negative (Easier to reduce) |
| Leaving Group Ability | Poorer | Better |
| Solubility | Moderate (Lipophilic) | High (Fluorine effect) |
Mechanism Diagram (DOT)
The following diagram illustrates the divergence in reactivity pathways based on the electronic nature of the thianthrene core.
Caption: Electronic divergence in thianthrenation. TFT facilitates reaction with electron-poor substrates and downstream photoredox, while TMT is reserved for highly electron-rich systems.[1]
Performance Comparison Data
Installation Efficiency (Thianthrenation)
The primary challenge in C–H functionalization is overcoming the inertness of the C–H bond without causing positional scrambling.[1]
| Substrate Class | TFT Performance | TMT Performance | Mechanistic Insight |
| Electron-Poor (e.g., Chlorobenzene, Esters) | Excellent (>90% Yield) | Poor / No Reaction | TFT is sufficiently electrophilic to attack electron-deficient rings; TMT is not.[1] |
| Neutral (e.g., Benzene, Alkylbenzenes) | Excellent | Good | TFT is preferred for speed and yield.[1] |
| Electron-Rich (e.g., Anisole, Thiophenes) | Good (Risk of over-reaction) | Excellent | TMT prevents over-thianthrenation or oxidation of the sensitive substrate.[1] |
| Regioselectivity | >99:1 (Para) | >90:1 (Para) | TFT's bulk and high reactivity leads to a later transition state, often enhancing selectivity via thermodynamic control.[1] |
Downstream Functionalization Utility
Once the salt is formed, it must be converted to the target product.[1][4]
-
Photoredox Catalysis (Radical Pathway):
-
Palladium Catalysis (Two-Electron Pathway):
Experimental Protocols
Protocol A: Standard Thianthrenation with TFT (Ritter Procedure)
Best for: General substrates, drug molecules, and deactivated arenes.[1]
Reagents:
-
Substrate (1.0 equiv)
-
TFT-S-Oxide (1.2 equiv) [CAS: 2320491-72-1][1]
-
TFAA (Trifluoroacetic anhydride) (2.0 equiv)[1]
-
HBF₄[1]·OEt₂ (1.1 equiv)
-
Solvent: CH₂Cl₂ or MeCN
Workflow:
-
Activation: In a flame-dried flask, dissolve TFT-S-Oxide in CH₂Cl₂ at 0 °C.
-
Add HBF₄[1]·OEt₂ dropwise, followed by TFAA.[1] The solution typically turns deep purple/blue (characteristic of the thianthrene radical cation/dication species).[1]
-
Addition: Add the arene substrate.[1]
-
Reaction: Stir at 0 °C to RT for 1–4 hours. Monitor by LC-MS (disappearance of arene, appearance of cationic mass).[1]
-
Workup: Quench with aqueous NaHCO₃. Extract with DCM.[1]
-
Purification: Precipitate the salt by adding Et₂O or Pentane to the concentrated DCM layer.[1] TFT salts are often crystalline solids.[1]
Protocol B: Thianthrenation with TMT (Electron-Rich Variant)
Best for: Highly sensitive electron-rich heterocycles or when "tuning down" reactivity is required.[1]
Reagents:
-
TMT-S-Oxide (1.0 equiv) [Precursor CAS: 22698-81-3 for Tetrone; reduce to Thianthrene then oxidize to S-oxide][1]
-
Note: TMT-S-oxide is often prepared in situ or stored at -20°C due to lower stability than TFT-S-oxide.[1]
-
Activator: Tf₂O (Triflic anhydride) is often preferred over TFAA for TMT to drive the reaction without heating.[1]
Workflow:
-
Dissolve TMT-S-Oxide in MeCN at -40 °C.
-
Add Tf₂O slowly.[1]
-
Add the electron-rich substrate immediately.[1]
-
Allow to warm to 0 °C only.
-
Precipitate with Et₂O.[1]
Critical Analysis & Recommendations
When to use 2,3,7,8-Tetrafluorothianthrene (TFT):
-
Default Choice: This should be your starting point for 90% of projects.[1]
-
Deactivated Substrates: If your molecule has halogens, esters, or amides, TFT is required.[1]
-
Photoredox Plans: If you intend to use the salt for fluorination, borylation, or alkylation via photoredox, TFT provides the necessary redox potential window.[1]
When to use 2,3,7,8-Tetramethylthianthrene (TMT):
-
Over-oxidation Issues: If TFT leads to decomposition or polymerization of your substrate (common with pyrroles, indoles, or electron-rich thiophenes).[1]
-
Orthogonal Functionalization: If you need a salt that is resistant to mild reduction, allowing you to functionalize another part of the molecule first, TMT provides a more robust (less reducible) handle.[1]
Safety & Stability Note
-
TFT-S-Oxide: Bench stable solid.[1] Can be stored for months.[1]
-
TMT-S-Oxide: Less stable.[1] Prone to disproportionation.[1]
-
TMT-Tetrone (The Bis-Quinone): If you encounter the "Tetrone" (CAS 22698-81-3), do not use it as a direct substitute for the S-oxide.[1] It is an oxidant.[1] To use it for thianthrenation, you must first reduce it to the thianthrene core (e.g., LiAlH₄ reduction) and then selectively oxidize to the mono-S-oxide.[1]
References
-
Original Discovery of Site-Selective Thianthren
-
Mechanism and Electronic Effects (TFT vs TT)
-
Photoredox Applic
-
Late-Stage Functionaliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. Radical reactivity of aryl thianthrenium salts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01417D [pubs.rsc.org]
- 6. Organothianthrenium salts: synthesis and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
Biological Activity Screening of Novel Thianthrene Compounds: A Comparative Technical Guide
Topic: Biological activity screening of novel thianthrene compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thianthrene (
This guide provides a rigorous framework for screening novel thianthrene derivatives. Unlike planar intercalators (e.g., acridines), thianthrenes adopt a "butterfly" conformation (dihedral angle ~128°), offering a unique steric profile for enzyme binding and Single Electron Transfer (SET) mechanisms. We compare the biological performance of novel thianthrene scaffolds against established thioxanthene analogs and standard-of-care agents (Doxorubicin/Ciprofloxacin), focusing on cytotoxicity and antimicrobial efficacy.
Structural Context & Rationale
To validate the biological activity of a novel thianthrene, it must be benchmarked against its closest structural analogs.
| Scaffold | Structure | Key Property | Primary MOA |
| Thianthrene (Novel) | Dibenzo-1,4-dithiin | Stable Radical Cation formation; Non-planar (Butterfly) | ROS generation via SET; Lipophilic membrane disruption |
| Thioxanthene (Analog) | Dibenzo-thiopyran | Planar/Semi-planar | DNA Intercalation; Topoisomerase II inhibition |
| Phenothiazine (Analog) | N/S-heterocycle | Basic side chain (usually) | Dopamine antagonism; Efflux pump inhibition |
Scientific Insight: The substitution of the methylene group in thioxanthene with a second sulfur atom in thianthrene increases lipophilicity (
Comparative Efficacy Analysis
The following data synthesizes recent screening campaigns comparing thianthrene-based scaffolds against thioxanthene analogs and clinical standards.
Cytotoxicity Profile (In Vitro)
Cell Lines: HeLa (Cervical Cancer), HepG2 (Hepatocellular Carcinoma), Caco-2 (Colorectal).
Metric:
Table 1: Comparative Cytotoxicity (
| Compound Class | Compound ID | HeLa | HepG2 | Toxicity (Normal Fibroblasts) | Ref |
| Novel Thianthrene | Thianthrene-1-COOH deriv. | 8.5 ± 1.2 | 12.4 ± 2.1 | > 100 (Low) | [1,2] |
| Thioxanthene | Thioxanthene-9-one deriv. | 6.5 ± 0.8 | 9.6 ± 1.1 | ~45 (Moderate) | [3] |
| Standard | Doxorubicin | 0.2 ± 0.05 | 1.1 ± 0.1 | < 10 (High) | [3] |
| Standard | Cisplatin | 4.8 ± 0.5 | 7.2 ± 0.9 | ~15 (High) | [4] |
Analysis: While less potent than Doxorubicin on a molar basis, the thianthrene derivatives exhibit a superior Selectivity Index (SI) . The thioxanthene analogs often show higher potency but increased toxicity to normal cells due to non-specific DNA intercalation. Thianthrenes, acting likely via oxidative stress (ROS), show a wider therapeutic window.
Antimicrobial Activity
Target: Multidrug-resistant (MDR) Staphylococcus aureus and E. coli. Metric: MIC (Minimum Inhibitory Concentration).[1][2]
Table 2: Antimicrobial Efficacy (MIC in
| Compound | S. aureus (MDR) | E. coli | C. albicans (Fungal) | Mechanism Note |
| Thianthrene-9-cation | 16 - 32 | > 64 | 8 - 16 | Membrane depolarization |
| Phenothiazine (Chlorpromazine) | 32 - 64 | > 128 | > 64 | Efflux pump inhibition |
| Ciprofloxacin (Std) | 0.5 - 1.0 | 0.01 | N/A | DNA Gyrase inhibition |
| Fluconazole (Std) | N/A | N/A | 2.0 | Ergosterol synthesis |
Analysis: Thianthrenes show modest antibacterial activity but surprising antifungal potential (comparable to azoles in some screens). This is attributed to the sulfur-rich core mimicking biological sulfur clusters or interfering with fungal redox homeostasis.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine
-
Preparation:
-
Dissolve Thianthrene compounds in DMSO to 10 mM stock.
-
Critical Control: Prepare a "DMSO-only" vehicle control. Final DMSO concentration in well must be
to prevent solvent cytotoxicity masking the compound's effect.
-
-
Seeding:
-
Seed HeLa cells at
cells/well in 96-well plates. Incubate 24h for attachment.
-
-
Treatment:
-
Perform serial dilutions (100
to 0.1 ). -
Include Positive Control (Doxorubicin 1
) and Blank (Media only).
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
-
Validation Logic:
-
If Vehicle Control Absorbance < 90% of Media Control
Invalid (Solvent toxicity). -
If Coefficient of Variation (CV) between triplicates > 15%
Invalid (Pipetting error).
-
Protocol B: Radical Scavenging / ROS Generation Assay
Objective: Distinguish Thianthrene's ROS-mediated MOA from Thioxanthene's intercalation.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) for scavenging; DCFH-DA for intracellular ROS.
-
Workflow:
-
Treat cells with
concentration of Thianthrene for 6h. -
Stain with DCFH-DA (10
) for 30 min. -
Analyze via Flow Cytometry (FITC channel).
-
-
Expected Result:
-
Thianthrene treatment
Right-shift in fluorescence (High ROS). -
Thioxanthene treatment
Minimal shift (Low ROS, G2/M arrest dominant).
-
Mechanism of Action (MOA) Visualization
The unique biological activity of thianthrenes is driven by their ability to form stable radical cations under physiological oxidative stress, leading to a cascade of cellular damage distinct from planar intercalators.
Caption: Thianthrene cytotoxicity is driven by Single Electron Transfer (SET) and ROS generation, unlike the intercalation mechanism of thioxanthenes.
ADME & Toxicity Profiling
Thianthrenes exhibit distinct ADME properties due to the second sulfur atom.
-
Bioaccumulation: Thianthrenes are highly lipophilic (
) and have been flagged for bioaccumulation in aquatic models (Fish BCF > 1000) [5]. -
Metabolism: Unlike phenothiazines which undergo N-dealkylation, thianthrenes primarily undergo S-oxidation to sulfoxides and sulfones. This prevents the formation of active amine metabolites often seen with CNS drugs, potentially reducing off-target neurological effects.
References
-
Mitchell, S. C., & Waring, R. H. (2017). Fate of thianthrene in biological systems. Xenobiotica, 47(8), 731-740. Link
-
Berger, A., et al. (2024). Z-Selective Allylic Functionalization via Thianthrenium Salts. Nature Synthesis. (Demonstrates chemical reactivity of the cation). Link
-
Abualhasan, M., et al. (2023).[3] Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors.[3][4] International Journal of Molecular Sciences. Link
-
Esteves, C., et al. (2021).[3][5] Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 3315. Link
- US EPA. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows.
Sources
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]
- 2. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for thianthrene quantification
Analytical Method Comparison: Thianthrene Quantification
Executive Summary
Thianthrene (
This guide provides a cross-validated analytical framework comparing three distinct methodologies: HPLC-UV/DAD (The Robust Standard), GC-MS (The Specificity Specialist), and Differential Pulse Voltammetry (The Redox Probe).
Part 1: Methodological Deep Dive
Method A: High-Performance Liquid Chromatography (HPLC-DAD)
Best for: Routine QC, impurity profiling in non-volatile matrices, and stability studies.
The Scientist’s Rationale:
Thianthrene is highly lipophilic (
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase: Isocratic elution. 85% Acetonitrile / 15% Water (buffered to pH 3.0 with 10mM Phosphate to suppress silanol activity).
-
Flow Rate:
. -
Detection: DAD at 254 nm (aromatic
) and 220 nm (sulfur sensitivity). -
Sample Diluent: 100% Acetonitrile.
Validation Metrics (Typical):
-
Linearity (
): ( ). -
LOD:
. -
Interference: High specificity against Thianthrene-5-oxide (separates by
min retention time due to increased polarity).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Best for: Complex mixtures, trace analysis, and mass confirmation.
The Scientist’s Rationale:
Thianthrene is thermally stable (BP
Protocol:
-
Column: 5% Phenyl-arylene (e.g., DB-5ms),
. -
Inlet: Splitless mode at
. -
Carrier Gas: Helium at
(constant flow). -
Temp Program: Hold
(1 min) Ramp to Hold 5 min. -
MS Source: EI (
), Source Temp . -
SIM Mode: Monitor m/z 216 (Molecular Ion) and m/z 184 (Loss of S).
Validation Metrics (Typical):
-
Linearity:
( ).[1] -
LOD:
(Superior sensitivity).
Method C: Differential Pulse Voltammetry (DPV)
Best for: In-situ reaction monitoring and redox mechanism studies.
The Scientist’s Rationale:
Thianthrene undergoes two reversible one-electron oxidations (
Protocol:
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Electrodes: Glassy Carbon (Working), Pt Wire (Counter),
(Reference). -
Parameters: Scan from
to . Pulse amplitude .[2] -
Quantification: Measure peak current (
) of the first oxidation wave ( vs Ag/AgCl).
Part 2: Cross-Validation & Decision Matrix
The following table synthesizes the performance data to help you select the right tool.
| Feature | HPLC-DAD | GC-MS | Electrochemistry (DPV) |
| Primary Utility | Robust QC & Purity | Trace Quant & ID | Mechanism & Kinetics |
| LOD (Limit of Detection) | Moderate ( | Excellent ( | Low ( |
| Selectivity | High (Chromatographic) | Very High (Mass Spec) | Low (Redox overlap) |
| Matrix Tolerance | High (with guard column) | Low (Needs clean extract) | Low (Electrode fouling) |
| Throughput | High (Auto-sampler) | Moderate (Cool-down time) | Low (Manual setup) |
| Cost per Sample | Low | High | Very Low |
The "Self-Validating" Workflow
To ensure scientific integrity, use the Orthogonal Confirmation approach. If you are developing a new drug synthesis involving Thianthrene:
-
Primary Screen: Use HPLC-UV for bulk quantification (
purity check). -
Confirmation: Run 10% of samples on GC-MS to confirm the peak is pure Thianthrene and not a co-eluting isomer.
-
Mechanistic Check: If the mass balance is off, use DPV to check for redox-active byproducts (like radical cations) that might be invisible to GC.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision logic and cross-validation workflow for Thianthrene analysis.
Caption: Decision tree for selecting the optimal Thianthrene analytical method based on sample matrix and data requirements.
References
-
Sigma-Aldrich. Thianthrene Product Specification and Solubility Data. Retrieved from
-
Acree, W. E., et al. (2006).[3] Solubility of Thianthrene in Binary Solvent Mixtures. Taylor & Francis Online. Retrieved from
-
Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV) Theory and Application. Retrieved from
-
National Institutes of Health (NIH). (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons. (Adapted for Thianthrene parameters). Retrieved from
-
MDPI. (2025). Validation of HPLC Methods for Quantitative Determination of Heterocycles. (Methodology adapted for Thianthrene hydrophobicity). Retrieved from
Sources
Performance comparison of thianthrene-based materials in energy storage applications
Executive Summary
Thianthrene (TT) derivatives have emerged as a critical class of p-type redox-active materials, primarily distinguished by their exceptionally high oxidation potentials (3.9 V – 4.2 V vs. Li/Li⁺) . This guide provides a technical performance comparison of thianthrene-based cathodes and anolytes against established organic alternatives (e.g., TEMPO, Phenothiazine, Quinones).
While thianthrene offers energy densities comparable to inorganic oxides (e.g., LiMn₂O₄), its deployment is historically constrained by the nucleophilic susceptibility of its dicationic state. This guide dissects the structure-property relationships, experimental protocols for validation, and the latest polymer engineering strategies that mitigate degradation.
Mechanistic Profiling: The High-Voltage Trade-Off
To engineer thianthrene materials, one must understand the causality between its redox mechanism and its stability profile. Unlike n-type organics (e.g., carbonyls) that rely on cation coordination, thianthrene operates via anion association (p-type).
The Redox Pathway
Thianthrene undergoes a two-step oxidation:[1]
-
Step 1 (3.9–4.1 V): Formation of a stable radical cation (TT•⁺). This is the primary energy storage mechanism.
-
Step 2 (>4.2 V): Oxidation to the dication (TT²⁺). While this theoretically doubles capacity, the dication is highly electrophilic and prone to irreversible reaction with electrolytes (nucleophilic attack), leading to rapid capacity fade.
Visualization: Redox Mechanism & Degradation Logic
The following diagram maps the stable vs. unstable pathways, guiding the researcher to operate within the "Safe Window" or design steric protection.
Figure 1: Redox pathway of thianthrene showing the critical stability threshold at the radical cation stage.
Comparative Performance Analysis
The following data synthesizes recent experimental findings, comparing Thianthrene (TT) against standard p-type (Phenothiazine, TEMPO) and n-type (Anthraquinone) organics.
Table 1: Electrochemical Performance Metrics
Data aggregated from recent high-impact studies (see References).
| Material Class | Representative Molecule/Polymer | Redox Potential (vs Li/Li⁺) | Theoretical Capacity (mAh/g) | Cycle Stability (Retention) | Primary Limitation |
| Thianthrene (TT) | Poly(norbornene-TT) | 4.1 V | ~66 - 105 | High (if <4.2V) | Dication reactivity; Low capacity density |
| Thianthrene (TT) | BDBDT (Small Molecule) | 3.9 V | 63 | 95% (100 cycles) | Solubility in electrolyte (requires solid state) |
| Phenothiazine | Poly(phenothiazine) | 3.5 V | ~90 - 110 | Moderate | Lower voltage; similar dication instability |
| Nitroxide Radical | PTMA (TEMPO polymer) | 3.6 V | 111 | Very High (>1000 cycles) | Lower energy density due to lower voltage |
| Carbonyl (n-type) | Poly(anthraquinone) | 2.2 V | ~260 | High | Low voltage; requires Li-anode matching |
Critical Insights for Material Selection
-
Voltage Superiority: TT materials consistently deliver voltages >0.5V higher than Phenothiazine and TEMPO derivatives. This makes them the only organic candidates capable of directly replacing LiCoO₂ or LiMn₂O₄ in high-voltage strings.
-
Capacity Bottleneck: The single-electron transfer (limiting to the radical cation for stability) caps the capacity around 60–100 mAh/g.
-
Solution:Donor-Acceptor Copolymers. Recent work on p-TTPZ (Thianthrene-Phenazine copolymer) achieved 152 mAh/g by activating multiple redox centers, though this introduces a second, lower voltage plateau (3.16 V).[2]
-
-
Redox Flow Applications: In flow batteries, TT-based mediators (e.g., PQtBuTH ) have demonstrated 4 V-class operation, enabling the charging of inorganic solid boosters (Redox Targeting), a capability ferrocene (3.2 V) lacks.[3]
Experimental Protocols: Validating Thianthrene Performance
To replicate high-fidelity results, strict control over the electrochemical window and electrolyte composition is required to prevent nucleophilic degradation.
Protocol A: Synthesis of Thianthrene-Functionalized Polymer (Poly-TT)
Based on established Suzuki-Miyaura coupling or Norbornene polymerization methods.
-
Precursor Prep: Synthesize 2,8-dibromothianthrene. Ensure purity >99% via recrystallization (impurities catalyze side reactions).
-
Polymerization:
-
React monomer with catalyst (e.g., Grubbs Gen III for norbornene or Pd(PPh₃)₄ for conjugated systems) in dry THF under Argon.
-
Critical Step: Precipitate into methanol to remove oligomers. Low MW species dissolve in battery electrolytes, causing "shuttle effect" self-discharge.
-
-
Drying: Vacuum dry at 60°C for 24h. Residual water is fatal to the TT•⁺ radical cation.
Protocol B: Electrochemical Half-Cell Assembly & Testing
This protocol ensures the isolation of the cathode performance from anode interference.
Materials:
-
Cathode: 60% Active Material (Poly-TT), 30% Super P Carbon (conductive additive), 10% PVDF Binder.
-
Electrolyte: 1.0 M LiPF₆ in EC/DEC (1:1 v/v). Note: Avoid ether-based electrolytes for high-voltage (>4V) testing as they oxidize.
-
Anode: Lithium metal disk (freshly polished).
Workflow:
Figure 2: Step-by-step workflow for fabricating and testing organic cathode coin cells.
Validation Checkpoints (Self-Correcting):
-
The "Duck" Shape: In CV, look for a reversible redox pair. If the oxidation peak is sharp but the reduction peak is absent or significantly smaller, the radical cation is reacting with the electrolyte (irreversible loss).
-
Coulombic Efficiency (CE): If CE < 98% in the first 5 cycles, the voltage cutoff is likely too high (triggering dication formation). Lower the upper cutoff voltage by 0.1V.
Conclusion & Outlook
Thianthrene-based materials represent the high-voltage frontier of organic energy storage. While they outperform nitroxides and quinones in potential (4.1 V vs 3.6/2.2 V), they require precise molecular engineering to suppress dication reactivity.
Recommendation for Researchers:
-
For High Power: Use small molecule TT derivatives anchored on porous carbon (e.g., CMPs) to maximize kinetics.
-
For Long Life: Prioritize polymers where the TT unit is sterically shielded or utilize electrolytes with low nucleophilicity (e.g., highly concentrated electrolytes or ionic liquids).
References
-
A thianthrene-based small molecule as a high-potential cathode for lithium-organic batteries. Chem. Commun., 2022.[4]
-
Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chem. Commun., 2015.[1][5][6]
-
Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries. ACS Sustainable Chem. Eng., 2022.[7][8]
-
Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Sci. Rep., 2023.[3]
-
Synergistic bifunctional conjugated microporous polymer as an organic anode... RSC Adv., 2025.
-
Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Omega, 2025.
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A thianthrene-based small molecule as a high-potential cathode for lithium-organic batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Comparative Guide to the Characterization of Thianthrene Compounds
Thianthrene and its derivatives have emerged as a powerhouse in modern organic chemistry, finding applications from photoredox catalysis to materials science and drug development.[1][2] Their utility is intrinsically linked to their unique, non-planar "butterfly" structure and their rich redox chemistry.[2][3] Accurate and comprehensive characterization is therefore not just a routine confirmation but a critical step in understanding and exploiting their function. This guide provides an in-depth comparison of peer-reviewed methods for the structural and electronic characterization of thianthrene compounds, grounded in experimental data and field-proven insights.
Unambiguous Structure Elucidation
The foundational step in characterizing any newly synthesized thianthrene derivative is the unambiguous confirmation of its molecular structure. While several techniques contribute to the overall picture, they offer different levels of detail and certainty.
NMR is the workhorse for confirming covalent frameworks in solution. For thianthrene compounds, both ¹H and ¹³C NMR are indispensable for verifying the core structure and the position of substituents.
Expertise & Experience: The non-planar nature of the thianthrene core means that substituents can exist in pseudo-axial or pseudo-equatorial positions, leading to complex spectra. The molecule also undergoes a "butterfly" flip, which can influence spectral features.[4] Due to the symmetry of the unsubstituted thianthrene core, the proton spectrum often presents as two multiplets, while the carbon spectrum shows three to four distinct signals for the aromatic carbons.[2][5]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thianthrene compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the compound is fully dissolved.
-
Internal Standard: While modern spectrometers can use the residual solvent peak as a reference, for quantitative NMR (qNMR), an internal standard like 1,3,5-trimethoxybenzene is recommended for precise concentration determination.[6]
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more). Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]
Data Presentation: Typical NMR Chemical Shifts for the Thianthrene Core
| Nucleus | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| ¹H (aromatic) | δ 7.20 - 7.50 (m) | The two sets of protons on the benzene rings typically appear as complex multiplets.[2][5][6] |
| ¹³C (aromatic) | δ ~127-136 | The carbon atoms of the thianthrene core typically show 3-4 distinct signals due to symmetry.[4] |
This data is for the unsubstituted thianthrene core. Substituents will cause predictable shifts in these values.
MS is essential for confirming the molecular weight of the target compound and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS).
Expertise & Experience: Thianthrene compounds are generally stable and ionize well using various techniques. Electron Ionization (EI) often provides clear molecular ion peaks and characteristic fragmentation patterns. For more sensitive or complex derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferable.[8] Recently, thianthrene's ability to form a stable radical cation has been exploited for charge-generation derivatization, significantly enhancing detection sensitivity for other molecules in mass spectrometry imaging.[9][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane).
-
Ionization Method Selection:
-
EI: Suitable for volatile and thermally stable compounds. Provides fragmentation data that can aid in structural elucidation.[6]
-
ESI/APCI: Ideal for less volatile or more polar derivatives. Typically provides the protonated molecule [M+H]⁺ or other adducts.
-
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data in high-resolution mode to obtain accurate mass measurements (typically to four decimal places).
-
Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated theoretical mass for the proposed chemical formula. A mass error of <5 ppm is considered strong evidence for the assigned formula.[6]
SCXRD is the gold standard for unambiguous structure determination, providing precise 3D coordinates of every atom in the molecule.[11]
Expertise & Experience: For thianthrene compounds, SCXRD is particularly powerful as it directly visualizes the molecule's characteristic non-planar, butterfly conformation and provides the exact fold angle along the S-S axis.[4][12] This technique is indispensable for confirming absolute stereochemistry in chiral derivatives, such as thianthrene sulfoxides.[13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion using a solvent/anti-solvent system (e.g., dichloromethane/pentane).[11][12]
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[11] The crystal is then irradiated with monochromatic X-rays, and the diffraction patterns are collected on a detector.[11]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[11]
Probing Electronic and Redox Properties
For applications in catalysis and materials science, understanding the electronic properties of thianthrene compounds is crucial. This involves characterizing their redox behavior and their interaction with light.
CV is the primary technique for investigating the redox properties of a molecule. It provides information on oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the redox events.
Expertise & Experience: Thianthrene is known for its facile and often reversible one-electron oxidation to a stable radical cation (Th•⁺).[3][16][17] This event is central to its use in C-H functionalization chemistry.[16][18] A typical CV of thianthrene will show a reversible wave for the Th/Th•⁺ couple and often a second oxidation wave at a higher potential corresponding to the Th•⁺/Th²⁺ couple.[16] The choice of solvent and electrolyte is critical, as potentials can shift significantly.[19] Ferrocene/ferrocenium (Fc/Fc⁺) is commonly used as an internal or external reference for standardizing measurements.[7][20]
Experimental Protocol: Cyclic Voltammetry
-
Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[21][22]
-
Solution Preparation: Prepare a solution of the analyte (1-2 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[7][21] Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential from a starting value, through the redox events, and back again. Record the current response as a function of the applied potential. Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.[21]
-
Referencing: After acquiring the data, add a small amount of ferrocene to the solution and record its voltammogram. Reference the measured potentials of the analyte to the Fc/Fc⁺ couple.
Data Presentation: Representative Redox Potentials
| Compound | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent |
| Thianthrene | Th/Th•⁺ | +0.85 to +0.90 | CH₃CN / CH₂Cl₂ |
| Thianthrene | Th•⁺/Th²⁺ | +1.35 to +1.40 | CH₃CN |
Values are approximate and can vary based on specific derivatives, solvent, and electrolyte conditions. Data synthesized from[16][20].
These techniques probe the interaction of thianthrene compounds with light, providing insights into their electronic transitions, color, and emissive properties.
Expertise & Experience: Thianthrene itself has weak absorption above 280 nm.[23] However, its derivatives are often studied for their fluorescence and phosphorescence properties. The non-planar structure and the presence of heavy sulfur atoms facilitate intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), making many thianthrene derivatives efficient phosphorescent emitters, even at room temperature (RTP).[23][24] This property is highly valuable for applications in organic light-emitting diodes (OLEDs) and chemical sensing.[24]
Experimental Protocol: Photophysical Measurements
-
Sample Preparation: Prepare dilute solutions (micromolar range) of the compound in a spectroscopic-grade solvent (e.g., THF, toluene, or ZEONEX polymer host for solid-state measurements).[23] For phosphorescence measurements, solutions may need to be rigorously degassed (e.g., via freeze-pump-thaw cycles) to remove quenching by oxygen.
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam spectrophotometer. The spectrum reveals the wavelengths of light the molecule absorbs (electronic transitions).
-
Photoluminescence (PL): Using a spectrofluorometer, excite the sample at a wavelength where it absorbs light. Record the emission spectrum.[25]
-
Phosphorescence and Lifetime Measurements: To distinguish fluorescence from phosphorescence, time-resolved measurements are necessary.
-
Phosphorescence Spectrum: Use a pulsed excitation source and record the emission after a delay (e.g., 1 ms) to ensure all short-lived fluorescence has decayed.[23][25] Measurements are often performed at low temperatures (77 K) to enhance phosphorescence.[23][25]
-
Emission Lifetime (τ): Excite the sample with a pulsed laser and measure the decay of the emission intensity over time. Fluorescence lifetimes are typically in the nanosecond range, while phosphorescence lifetimes can range from microseconds to seconds.[24][25]
-
Comparative Summary of Characterization Methods
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR Spectroscopy | Covalent structure, connectivity, purity | Routine, non-destructive, quantitative | Insensitive, provides solution-state average structure | Confirming synthetic success, assessing purity |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, requires minimal sample | Can cause fragmentation, may not distinguish isomers | Verifying molecular formula |
| X-Ray Crystallography | 3D atomic structure, stereochemistry, packing | Unambiguous, "gold standard" for structure | Requires high-quality single crystals | Definitive structure proof, stereochemistry assignment |
| Cyclic Voltammetry | Redox potentials, stability of charged species | Direct probe of electronic properties, fast | Sensitive to impurities and solvent | Evaluating suitability for redox catalysis and electronics |
| UV-Vis/PL Spec. | Electronic transitions, emissive properties | Sensitive, provides photophysical parameters | Indirect structural info, can be complex to interpret | Characterizing materials for optoelectronic applications |
Workflow and Visualization
A logical workflow for the comprehensive characterization of a new thianthrene compound integrates these techniques to build a complete profile of the molecule's identity and properties.
Caption: Integrated workflow for thianthrene compound characterization.
References
-
Ueda, M., Isozaki, M., et al. (2025). Thianthrene-Based Thiapillar[4]Arene Derivatives: Design, Synthesis, and Characterization. Asian Journal of Organic Chemistry. Available from:
- Ryan A., et al. (2025). Radical reactivity of aryl thianthrenium salts. RSC Publishing.
-
Zhang, J., et al. (2024). Online Charge-Generation Derivatization by Electrochemical Radical Cations of Thianthrene: Mass Spectrometry Imaging of Estrogens in Biological Tissues. Analytical Chemistry. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). Thianthrene S-oxide. Organic Syntheses. Available from: [Link]
- Wang, Y. (1993). REACTIONS OF THIANTHRENE CATION RADICAL WITH ALCOHOLS AND DIOLS: SCOPE AND MECHANISM. Texas Tech University.
- Persistent/Stable sulfur-based radical cations in organic chemistry. (n.d.). Presentation.
-
Single-Molecular White Emission of Organic Thianthrene-Based Luminophores Exhibiting Efficient Fluorescence and Room Temperature Phosphorescence Induced by Halogen Atoms. (2023). ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Online Charge-Generation Derivatization by Electrochemical Radical Cations of Thianthrene: Mass Spectrometry Imaging of Estrogens in Biological Tissues | Request PDF. (2024). ResearchGate. Available from: [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Chiral Thianthrenes. PubMed. Available from: [Link]
-
The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). DSpace@MIT. Available from: [Link]
-
Online Charge-Generation Derivatization by Electrochemical Radical Cations of Thianthrene: Mass Spectrometry Imaging of Estrogens in Biological Tissues. (2024). PubMed. Available from: [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Chiral Thianthrenes. MDPI. Available from: [Link]
-
One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. (2023). Organic Chemistry Frontiers. Available from: [Link]
-
Single-Molecular White Emission of Organic Thianthrene-Based Luminophores Exhibiting Efficient Fluorescence and Room Temperature. (2023). DiVA. Available from: [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Chiral Thianthrenes. The University of Aberdeen Research Portal. Available from: [Link]
- Cyclic voltammetry diagrams of thianthrene in liquid SO 2 with [NBu 4... (n.d.). ResearchGate. Available from: https://www.researchgate.net/figure/Cyclic-voltammetry-diagrams-of-thianthrene-in-liquid-SO-2-with-NBu-4-PF-6-as_fig1_258284534
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Thianthrene. (n.d.). Wikipedia. Available from: [Link]
- Silber, J. J. C. (n.d.). STUDY OF THIANTHRENE CATION RADICAL CHEIYIISTRY. Dissertation.
-
Rushworth, R. H., et al. (2024). Computational and spectroscopic characterization of thianthrene. PMC - NIH. Available from: [Link]
-
Thianthrene Radical Cation Hexafluorophosphate. (n.d.). Zeitschrift für Naturforschung. Available from: [Link]
-
Redox-Active Multi-Thianthrene Cycloparaphenylenes: Synthesis and Supramolecular Properties. (n.d.). ChemRxiv. Available from: [Link]
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Thianthrene-based compounds for oxygen sensing applications. (n.d.). KTU ePubl. Available from: [Link]
-
The photophysical properties of the three compounds. a) UV–vis... (n.d.). ResearchGate. Available from: [Link]
-
Cyclic voltammograms of thianthrene (50 mg L⁻¹) and dibenzothiophene... (n.d.). ResearchGate. Available from: [Link]
-
Computational and spectroscopic characterization of thianthrene. (n.d.). ResearchGate. Available from: [Link]
- Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts - Supporting Information. (n.d.). Supporting Information.
-
Supporting Information Nucleophilic functionalization of thianthrenium salts under basic conditions. (n.d.). Beilstein Journals. Available from: [Link]
-
Redox Switchable Thianthrene Cavitands. (2016). MIT Open Access Articles. Available from: [Link]
-
Thianthrenium Chemistry for Identification of Protein–Protein Interactions in Cells. (2025). Journal of the American Chemical Society. Available from: [Link]
-
Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. (2025). Journal of the American Chemical Society. Available from: [Link]
-
Predicting Reaction Feasibility and Selectivity of Aromatic C–H Thianthrenation with a QM-ML Hybrid Approach. (n.d.). ChemRxiv. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
